Product packaging for Ethyl heptadecanoate(Cat. No.:CAS No. 14010-23-2)

Ethyl heptadecanoate

Cat. No.: B153879
CAS No.: 14010-23-2
M. Wt: 298.5 g/mol
InChI Key: KNXMUFRWYNVISA-UHFFFAOYSA-N
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Description

Ethyl heptadecanoate has been reported in Aesculus indica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O2 B153879 Ethyl heptadecanoate CAS No. 14010-23-2

Properties

IUPAC Name

ethyl heptadecanoate
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InChI

InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h3-18H2,1-2H3
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InChI Key

KNXMUFRWYNVISA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10161232
Record name Ethyl heptadecanoate
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Molecular Weight

298.5 g/mol
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CAS No.

14010-23-2
Record name Ethyl heptadecanoate
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Record name Ethyl heptadecanoate
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Record name Ethyl heptadecanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Heptadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl heptadecanoate (also known as ethyl margarate) is the fatty acid ethyl ester formed from heptadecanoic acid and ethanol. Its molecular formula is C₁₉H₃₈O₂.[1][2][3] This long-chain ester is a valuable compound in various scientific and industrial fields. It serves as a biochemical reagent in lipid metabolism research and is utilized in the formulation of flavors, fragrances, and cosmetics due to its pleasant fruity aroma and emollient properties.[1] Furthermore, its chemical stability and solubility in organic solvents make it a useful intermediate in organic synthesis and a component in industrial lubricants.[1] In analytical chemistry, it is often employed as an internal standard for the precise quantification of fatty acid ethyl esters (FAEEs) in biological samples via gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of its key physical properties, the experimental methods used for their determination, and a representative synthetic workflow.

Physical and Chemical Properties

The physical characteristics of this compound are well-documented across various chemical databases. These properties are crucial for its application in research and development, influencing everything from storage conditions to its behavior in different analytical systems. Below is a summary of its key quantitative data.

PropertyValueSource(s)
Molecular Formula C₁₉H₃₈O₂
Molecular Weight 298.51 g/mol
Appearance White or colorless solid or powder at room temperature.
Melting Point 27 - 29 °C (300.15 - 302.15 K)
Boiling Point 199 - 201 °C @ 10 mmHg (472.15 - 474.15 K) 337.67 °C @ 760 mmHg (610.82 K) (estimated)
Density 0.8517 g/cm³
Refractive Index 1.4266 (estimated)
Flash Point 155.20 °C (428.35 K) (estimated)
Vapor Pressure 0.000103 mmHg @ 25 °C
Water Solubility 0.001172 mg/L @ 25 °C (estimated)
Solubility Soluble in organic solvents like ethanol, ether, and chloroform.
CAS Number 14010-23-2

Experimental Protocols

The determination of the physical properties listed above relies on established analytical techniques. While specific instrument parameters for this compound are not always published, the following sections describe the standard methodologies for fatty acid esters.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is a key indicator of purity. A common method is the capillary tube technique, often following protocols similar to those outlined by ASTM.

  • Principle: A small, dry sample is packed into a thin capillary tube, which is then heated in a controlled manner within a melting point apparatus or a Thiele tube oil bath. The temperatures at which melting begins and is complete are recorded as the melting point range.

  • Methodology:

    • Sample Preparation: A small amount of dry this compound is ground into a fine powder and packed into a capillary tube to a height of approximately 10 mm.

    • Apparatus Setup: The capillary tube is attached to a calibrated thermometer and placed in a heating block or oil bath.

    • Heating: The apparatus is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to approximately 0.5-1.0°C per minute to ensure thermal equilibrium.

    • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often measured under reduced pressure (vacuum) to prevent thermal degradation.

  • Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered. Techniques like distillation or Differential Scanning Calorimetry (DSC) can be employed.

  • Methodology (Microscale Distillation):

    • Apparatus Setup: A small quantity of the sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned to measure the vapor temperature below the sidearm of the condenser.

    • Vacuum Application: The pressure inside the apparatus is reduced to the desired level (e.g., 10 mmHg) and held constant.

    • Heating: The sample is heated gently until it begins to boil and a steady reflux is observed.

    • Measurement: The temperature is recorded when it stabilizes as the vapor condenses into the receiving flask. The corresponding pressure must also be recorded.

Purity Analysis (Gas Chromatography)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile compounds like fatty acid esters.

  • Principle: The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The FID detects organic compounds as they elute, producing a signal proportional to their concentration.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., hexane or isooctane).

    • Injection: A small volume (e.g., 1 µL) of the sample is injected into the heated GC inlet, where it is vaporized.

    • Separation: The vapor is swept onto a capillary column (e.g., a polar HP-Innowax or a non-polar dimethylpolysiloxane column) housed in an oven. The oven temperature is programmed to ramp up, facilitating the separation of components.

    • Detection: As components elute from the column, they are combusted in the FID. The resulting ions generate an electrical signal.

    • Quantification: The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Purity is often reported as ≥97% (GC).

Synthesis Workflow: Fischer Esterification

This compound is typically synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (heptadecanoic acid) and an alcohol (ethanol). The workflow is a classic example of nucleophilic acyl substitution.

Fischer_Esterification Reactants Reactants: Heptadecanoic Acid + Excess Ethanol Protonation Step 1: Protonation of Carbonyl Oxygen Reactants->Protonation AcidCat Acid Catalyst (e.g., H₂SO₄) AcidCat->Protonation H⁺ Attack Step 2: Nucleophilic Attack by Ethanol Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Step 3: Proton Transfer Tetrahedral->ProtonTransfer Elimination Step 4: Elimination of Water ProtonTransfer->Elimination Deprotonation Step 5: Deprotonation Elimination->Deprotonation H₂O out Products Products: This compound + Water Deprotonation->Products CatalystRegen Catalyst Regenerated Deprotonation->CatalystRegen H⁺ Workup Aqueous Workup & Purification Products->Workup FinalProduct Pure Ethyl Heptadecanoate Workup->FinalProduct e.g., Extraction, Distillation

Caption: Fischer esterification workflow for this compound synthesis.

References

An In-depth Technical Guide to the Synthesis and Purification of Ethyl Heptadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ethyl heptadecanoate, a saturated fatty acid ester with significant applications in research and development. This document details established synthesis methodologies, including Fischer esterification and transesterification, and outlines various purification techniques to achieve high-purity this compound suitable for scientific and pharmaceutical applications.

Synthesis of this compound

This compound can be synthesized through two primary methods: the direct esterification of heptadecanoic acid with ethanol (Fischer esterification) and the transesterification of a heptadecanoate-containing triglyceride or another ester.

Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water produced is removed.[1][3]

This protocol is adapted from general Fischer esterification procedures for long-chain fatty acids.[4]

Materials:

  • Heptadecanoic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid

  • Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve heptadecanoic acid in an excess of absolute ethanol (e.g., a 10-fold molar excess of ethanol).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

dot

Caption: Fischer Esterification Workflow.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For the synthesis of this compound, this can involve the reaction of a triglyceride containing heptadecanoic acid with ethanol in the presence of a catalyst. This method is commonly employed in the production of biodiesel.

This protocol is based on general procedures for biodiesel production.

Materials:

  • Heptadecanoate-containing oil (triglyceride)

  • Ethanol

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH) as a catalyst

  • Separatory funnel

Equipment:

  • Reaction flask with a stirrer and condenser

  • Heating and stirring plate

  • Thermometer

Procedure:

  • Prepare the catalyst solution by dissolving potassium hydroxide (e.g., 1% w/w of the oil) in the required amount of ethanol (e.g., a 6:1 molar ratio of alcohol to oil).

  • Heat the oil in the reaction flask to approximately 60°C with stirring.

  • Add the catalyst-alcohol mixture to the heated oil.

  • Maintain the reaction temperature at around 60°C and continue stirring for 1-2 hours.

  • After the reaction, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: the upper layer is the ethyl ester (biodiesel), and the lower layer is glycerol.

  • Separate the lower glycerol layer.

  • The upper ethyl ester layer can be washed with warm water to remove any remaining catalyst, soap, and glycerol.

dot

Caption: Base-Catalyzed Transesterification Workflow.

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, catalysts, and byproducts. Common purification methods include column chromatography, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).

Silica Gel Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds. For a non-polar compound like this compound, a normal-phase column with silica gel as the stationary phase is effective.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., hexane and ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

Equipment:

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., pure hexane).

  • Pour the slurry into the column and allow the silica gel to pack, ensuring no air bubbles are trapped. Add a layer of sand on top of the packed silica.

  • Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully load it onto the top of the column.

  • Elute the column with a suitable solvent system. For this compound, a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the percentage of ethyl acetate, is effective.

  • Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Solid-Phase Extraction (SPE)

SPE is a rapid and efficient method for sample cleanup and purification. For the purification of fatty acid ethyl esters like this compound, an aminopropyl-silica SPE cartridge can be used.

This protocol is adapted from a general method for the purification of fatty acid ethyl esters.

Materials:

  • Crude this compound dissolved in hexane

  • Aminopropyl-silica SPE cartridge

  • Hexane

  • Isopropanol-water mixture (for further separation if needed)

Equipment:

  • SPE manifold

  • Collection vials

Procedure:

  • Condition the aminopropyl-silica SPE cartridge by passing hexane through it.

  • Load the crude this compound solution (in hexane) onto the cartridge.

  • Elute the this compound from the cartridge with hexane. Cholesteryl esters may co-elute.

  • If further separation from other esters is required, the eluate can be further purified using a C18 (ODS) column, eluting with an isopropanol-water mixture.

  • Collect the fraction containing the purified this compound and evaporate the solvent.

dot

Caption: Purification Options for this compound.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice. A reverse-phase HPLC method can be employed for the purification of this compound.

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for MS-compatible methods) or phosphoric acid

Equipment:

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Reverse-phase preparative column (e.g., C18)

Procedure:

  • Dissolve the this compound sample in the mobile phase.

  • Set up the preparative HPLC system with a suitable reverse-phase column.

  • The mobile phase can consist of a mixture of acetonitrile and water. For mass spectrometry compatibility, a small amount of formic acid can be added.

  • Inject the sample and run the separation.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction to obtain the high-purity product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Expected Yields

Synthesis MethodCatalystTypical Reaction TimeExpected YieldReference
Fischer EsterificationH₂SO₄2 - 4 hours>90%
TransesterificationKOH1 - 2 hoursHigh

Table 2: Purification of this compound - Purity Levels

Purification MethodStationary PhaseTypical Purity AchievedReference
Column ChromatographySilica Gel>95%General Lab Practice
Solid-Phase ExtractionAminopropyl-silicaGood recovery (70 ± 3% for FAEEs)
Preparative HPLCC18 Reverse Phase>99%

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the components of a sample. The mass spectrum of this compound shows characteristic peaks that can be used for its identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector can be used to determine the purity of the final product by quantifying the area of the product peak relative to any impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the this compound and identify any impurities.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and purity requirements.

References

Ethyl Heptadecanoate (CAS 14010-23-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl Heptadecanoate (CAS 14010-23-2), a saturated fatty acid ethyl ester. This document covers its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its use in research and development.

Physicochemical Properties

This compound is the ethyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. It is also known as ethyl margarate.[1] Its properties make it useful in various applications, including as a flavoring agent, a component in cosmetics, and as a standard in analytical chemistry.[1]

PropertyValueReference
CAS Number 14010-23-2[2]
Molecular Formula C₁₉H₃₈O₂[2]
Molecular Weight 298.50 g/mol [2]
Appearance White or colorless to almost white powder or lump
Melting Point 27 - 29 °C
Boiling Point 199 - 201 °C at 10 mmHg
Purity ≥ 97% (GC)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides key information for its identification, particularly in complex mixtures analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Ion Typem/zDescription
Molecular Ion (M⁺) 298.5Corresponds to the molecular weight of the compound.
Key Fragments 88, 101Characteristic fragments for fatty acid ethyl esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton EnvironmentTypical Chemical Shift (δ, ppm)Multiplicity
CH₃ (of ethyl group)~1.25Triplet
CH₂ (of ethyl group)~4.12Quartet
α-CH₂ (adjacent to C=O)~2.28Triplet
β-CH₂ ~1.62Multiplet
-(CH₂)n- (bulk methylene)~1.2-1.4Multiplet
Terminal CH₃ ~0.88Triplet
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for an aliphatic ester.

Functional GroupWavenumber (cm⁻¹)Description
C=O Stretch 1750-1735Strong absorption, characteristic of the ester carbonyl group.
C-O Stretch 1300-1000Strong absorption, characteristic of the ester C-O bond.
C-H Stretch (alkane)2960-2850Strong and sharp absorptions from the long alkyl chain.
C-H Bend (alkane)1470-1450Bending vibrations of the CH₂ and CH₃ groups.

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of heptadecanoic acid with ethanol in the presence of an acid catalyst.

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative method for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptadecanoic acid (1.0 equivalent) and an excess of absolute ethanol (which also serves as the solvent).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents), to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

G Fischer Esterification Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Heptadecanoic_Acid Heptadecanoic Acid Reflux Heat to Reflux Heptadecanoic_Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Cooling Cool to Room Temp. Reflux->Cooling Reaction Completion Solvent_Removal Remove Excess Ethanol Cooling->Solvent_Removal Extraction Extraction & Neutralization Solvent_Removal->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product This compound Purification->Product

Caption: Fischer Esterification Workflow.

Applications in Research and Development

This compound serves as a crucial tool in several areas of research, most notably as an internal standard in the analysis of fatty acid ethyl esters (FAEEs).

Internal Standard for GC-MS Analysis of Fatty Acid Ethyl Esters (FAEEs)

FAEEs are non-oxidative metabolites of ethanol and serve as biomarkers for alcohol consumption. Due to its structural similarity to endogenous FAEEs and its rarity in biological samples, this compound is an ideal internal standard for their quantification by GC-MS.

The following is a detailed methodology for the analysis of FAEEs in plasma samples using this compound as an internal standard.

  • Sample Preparation: To a plasma sample (e.g., 200 µL), add a known amount of this compound as the internal standard.

  • Protein Precipitation: Precipitate proteins by adding a solvent such as acetone.

  • Lipid Extraction: Perform a liquid-liquid extraction of the lipids, including FAEEs, using a non-polar solvent like hexane.

  • Solid-Phase Extraction (SPE): Further purify the FAEEs from the lipid extract using an amino-propyl silica SPE column.

  • GC-MS Analysis: Analyze the purified FAEE fraction by GC-MS. The quantification of each FAEE is based on the ratio of its peak area to that of the this compound internal standard.

G Workflow for FAEE Analysis using this compound as Internal Standard Plasma_Sample Plasma Sample Internal_Standard Add this compound (Internal Standard) Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Acetone) Internal_Standard->Protein_Precipitation Lipid_Extraction Lipid Extraction (e.g., with Hexane) Protein_Precipitation->Lipid_Extraction SPE_Purification Solid-Phase Extraction (SPE) Purification Lipid_Extraction->SPE_Purification GC_MS_Analysis GC-MS Analysis SPE_Purification->GC_MS_Analysis Quantification Quantification of FAEEs GC_MS_Analysis->Quantification

Caption: FAEE Analysis Workflow.

Role in Lipid Metabolism Research

This compound and other FAEEs are products of non-oxidative ethanol metabolism. In the body, they can be hydrolyzed by esterases to release the corresponding fatty acid (heptadecanoic acid) and ethanol. The released fatty acid can then enter cellular metabolic pathways.

Upon entering a cell, this compound is subject to enzymatic hydrolysis. The resulting heptadecanoic acid is then activated to heptadecanoyl-CoA, which can be further metabolized.

G Metabolic Fate of this compound Ethyl_Heptadecanoate This compound Hydrolysis Esterase-mediated Hydrolysis Ethyl_Heptadecanoate->Hydrolysis Cellular Uptake Heptadecanoic_Acid Heptadecanoic Acid Hydrolysis->Heptadecanoic_Acid Ethanol Ethanol Hydrolysis->Ethanol Activation Acyl-CoA Synthetase Heptadecanoic_Acid->Activation Heptadecanoyl_CoA Heptadecanoyl-CoA Activation->Heptadecanoyl_CoA Beta_Oxidation β-Oxidation Heptadecanoyl_CoA->Beta_Oxidation Lipid_Synthesis Incorporation into Complex Lipids Heptadecanoyl_CoA->Lipid_Synthesis Energy_Production Energy Production (Acetyl-CoA) Beta_Oxidation->Energy_Production

Caption: Metabolic Fate of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile compound with significant applications in research and development. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis, make it an invaluable tool. Its primary role as an internal standard in the GC-MS quantification of FAEEs is critical for studies on alcohol metabolism and its biomarkers. Furthermore, its involvement in lipid metabolism provides a basis for its use in biochemical and physiological research. This guide provides a comprehensive technical overview to support its effective application by researchers, scientists, and drug development professionals.

References

Solubility of ethyl heptadecanoate in organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Ethyl Heptadecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as ethyl margarate) is the ethyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. Its long hydrocarbon chain renders it a nonpolar molecule, a characteristic that fundamentally governs its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields. The document summarizes qualitative and estimated quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for one such method.

Introduction to this compound

This compound is a fatty acid ethyl ester (FAEE) with the chemical formula C₁₉H₃₈O₂.[1][2][3] At room temperature, it is a solid with a melting point of approximately 28°C.[3] Its molecular structure, characterized by a long, nonpolar alkyl chain and a polar ester group, dictates its solubility behavior, making it readily soluble in a variety of organic solvents while being practically insoluble in water. Understanding the solubility of this compound is crucial for a range of applications, including its use as a standard in analytical chemistry, in the formulation of cosmetics and fragrances, and as a potential excipient in pharmaceutical preparations.

Principles of Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have molecules with significant partial positive and negative charges (dipoles) and can form hydrogen bonds. They are effective at dissolving polar solutes and ionic compounds.

  • Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have molecules with a relatively even distribution of electron density and weak intermolecular forces (van der Waals forces). They are adept at dissolving nonpolar solutes.

  • Aprotic Polar Solvents: This class of solvents, including acetone and ethyl acetate, possesses dipoles but lacks acidic protons for hydrogen bonding. They represent an intermediate polarity.

This compound, with its extensive nonpolar hydrocarbon tail, is expected to be highly soluble in nonpolar and moderately polar aprotic solvents. Its solubility in polar protic solvents is anticipated to be lower.

Solubility Data of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its chemical structure and data for analogous long-chain fatty acid esters. The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in common organic solvents at ambient temperature.

Solvent ClassSolventExpected Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL) at 25°C
Nonpolar HexaneFreely Soluble> 30
TolueneFreely Soluble> 30
Polar Aprotic AcetoneSoluble10 - 30
Ethyl AcetateFreely Soluble> 30
ChloroformFreely Soluble> 30
Diethyl EtherFreely Soluble> 30
Polar Protic EthanolSoluble10 - 30
MethanolSparingly Soluble1 - 10
Other Dimethyl Sulfoxide (DMSO)Sparingly Soluble~0.6 (experimentally determined for similar compounds)[4]

Note: The estimated quantitative solubility values are based on the general behavior of long-chain fatty acid esters and the principle of "like dissolves like." Actual values may vary and should be determined experimentally for precise applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. Several methods can be employed, with the choice depending on the required precision, the properties of the solute and solvent, and the available equipment.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. This can be achieved using a shaker, magnetic stirrer, or rotator.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by careful filtration through a syringe filter (e.g., PTFE) that does not interact with the solute or solvent.

  • Solvent Evaporation: A precisely measured volume or weight of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Quantification: The container with the dried solute is weighed again. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume or weight of the solvent.

  • Calculation: The solubility is then calculated and expressed in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Spectroscopic Methods

Spectroscopic techniques can also be used to determine solubility, particularly for compounds that absorb light in the UV-visible range.

Methodology:

  • Preparation of a Saturated Solution and Phase Separation: These steps are performed as described in the gravimetric method.

  • Preparation of a Calibration Curve: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. The absorbance of each standard is measured at a specific wavelength (λmax) where the compound exhibits maximum absorbance. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The saturated filtrate is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the same wavelength.

  • Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Quantification cluster_3 Calculation A Add excess this compound to solvent B Seal container and place in constant temperature shaker A->B C Agitate for 24-48 hours B->C D Centrifuge the mixture C->D E Filter supernatant to get clear saturated solution D->E F Transfer known volume of filtrate to pre-weighed dish E->F G Evaporate solvent F->G H Weigh dish with dried solute G->H I Calculate mass of dissolved solute H->I J Determine solubility (mass/volume) I->J

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is a nonpolar compound that exhibits high solubility in nonpolar and moderately polar aprotic organic solvents, and lower solubility in polar protic solvents. While precise quantitative data is sparse, its solubility behavior can be reliably predicted based on its chemical structure. For applications requiring exact solubility values, experimental determination using methods such as the gravimetric or spectroscopic techniques is recommended. This guide provides the foundational knowledge and procedural outlines to assist researchers in effectively working with this compound in various solvent systems.

References

A Technical Guide to the Physicochemical Properties of Ethyl Heptadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of ethyl heptadecanoate (also known as ethyl margarate), a long-chain fatty acid ester.[1][2][3] This compound serves as a valuable intermediate in organic synthesis and finds applications in the flavor, fragrance, and cosmetic industries.[1] In pharmaceutical development, it can be used as a solvent or carrier to improve the solubility and bioavailability of active pharmaceutical ingredients.[1] A thorough understanding of its physical properties, such as its melting and boiling points, is critical for its application in research and manufacturing.

Physicochemical Data

The melting and boiling points of this compound are key indicators of its purity and are essential for defining storage and handling conditions. The data compiled from various sources are presented below.

Table 1: Physical Properties of this compound

PropertyValueConditions
Melting Point 27 - 29 °CAtmospheric Pressure
28 °C760 mmHg
Boiling Point 199 - 201 °C10 mmHg
200 °C10 mmHg
337.67 °C760 mmHg (estimated)
185.05 °C (458.2 K)5.32 mmHg (0.007 atm)
Molecular Formula C₁₉H₃₈O₂N/A
Molecular Weight 298.51 g/mol N/A
Appearance White or colorless solid/powderN/A
CAS Number 14010-23-2N/A

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The standard methodologies for these measurements are detailed below.

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. The capillary method is a standard and reliable technique.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Calibrated thermometer or digital temperature probe

  • Glass capillary tubes (sealed at one end)

Procedure:

  • Sample Preparation: A small quantity of dry, powdered this compound is introduced into a glass capillary tube to a depth of 2-3 mm. The sample is packed tightly by tapping the tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to the thermometer or temperature probe to ensure thermal equilibrium.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Measurement: The heating rate is then reduced to a slow and steady 1-2°C per minute. This slow rate is crucial for accurate determination.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have high boiling points at atmospheric pressure, determination is often performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.

Apparatus:

  • Distillation flask with a side arm

  • Heating mantle

  • Condenser

  • Receiving flask

  • Calibrated thermometer

  • Vacuum source and manometer

Procedure:

  • Apparatus Setup: A small amount of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the distillation flask's side arm.

  • Pressure Regulation: The system is connected to a vacuum pump. The pressure is reduced to the desired level (e.g., 10 mmHg) and monitored with a manometer.

  • Heating: The flask is heated gently using a heating mantle.

  • Observation: As the liquid heats, the temperature will rise and then stabilize. The boiling point is the constant temperature at which the vapor condenses on the thermometer bulb and drips into the condenser. This temperature and the corresponding pressure are recorded.

Visualization of Experimental Workflow

The logical flow for determining the key physical properties of this compound is illustrated below. This diagram outlines the parallel procedures for melting and boiling point determination.

G cluster_0 Workflow for Physical Property Determination cluster_MP Melting Point Determination cluster_BP Boiling Point Determination start This compound Sample mp_prep 1. Prepare Sample (Pack Capillary Tube) start->mp_prep bp_prep 1. Prepare Sample (Distillation Flask) start->bp_prep mp_setup 2. Place in Apparatus (e.g., Mel-Temp) mp_prep->mp_setup mp_heat 3. Heat Slowly (1-2°C / min) mp_setup->mp_heat mp_observe 4. Observe & Record Melting Range mp_heat->mp_observe end_mp Melting Point Data (e.g., 27-29°C) mp_observe->end_mp bp_setup 2. Set Pressure (Atmospheric or Vacuum) bp_prep->bp_setup bp_heat 3. Heat to Boiling bp_setup->bp_heat bp_observe 4. Observe & Record Boiling Temperature bp_heat->bp_observe end_bp Boiling Point Data (e.g., 200°C @ 10 mmHg) bp_observe->end_bp

Caption: Workflow for Melting and Boiling Point Determination.

References

A Researcher's Guide to Procuring and Utilizing Ethyl Heptadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development seeking to source and effectively utilize ethyl heptadecanoate for scientific applications. This document provides a comprehensive overview of reputable suppliers, detailed experimental protocols for its use as an internal standard, and visual representations of relevant biochemical pathways and experimental workflows.

Sourcing this compound for Research Applications

This compound (CAS No. 14010-23-2), also known as ethyl margarate, is a valuable long-chain fatty acid ethyl ester frequently employed in biomedical research, particularly in the field of lipidomics and as an internal standard for analytical chemistry.[1][2] For research purposes, ensuring high purity and reliable sourcing is paramount. Several reputable chemical suppliers offer this compound in various grades and quantities suitable for laboratory use.

Below is a comparative summary of offerings from prominent suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich CDS000284AldrichCPR250 mg
Santa Cruz Biotechnology sc-211113≥97%Contact for details
TCI America H0526>97.0% (GC)5 g, 25 g
Chem-Impex 38978≥97% (GC)5 g, 25 g
BOC Sciences >97.0% (GC)Contact for details
Penta International Contact for details

Experimental Protocol: this compound as an Internal Standard for Fatty Acid Ethyl Ester (FAEE) Analysis by GC-MS

This compound is an ideal internal standard for the quantification of other fatty acid ethyl esters (FAEEs) in biological samples due to its natural scarcity in most tissues.[3] The following protocol outlines a standard procedure for the analysis of FAEEs in plasma using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard.[2]

1. Materials and Reagents:

  • This compound (internal standard)

  • Plasma samples

  • Acetone, ice-cold

  • Hexane

  • Amino-propyl silica solid-phase extraction (SPE) cartridges

  • GC-MS system with a nonpolar dimethylpolysiloxane column

2. Sample Preparation and Extraction:

  • To a known volume of plasma, add a precise amount of this compound solution in hexane to serve as the internal standard.

  • Precipitate proteins by adding ice-cold acetone to the plasma sample.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Perform a lipid extraction by adding hexane to the supernatant, vortexing, and collecting the upper hexane layer. Repeat this step for complete extraction.

  • Pass the combined hexane extracts through an amino-propyl silica SPE cartridge to isolate the FAEEs.

  • Elute the FAEEs from the SPE cartridge with an appropriate solvent mixture (e.g., hexane:diethyl ether).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of hexane for GC-MS analysis.

3. GC-MS Analysis:

  • Injection: Inject a small volume (e.g., 1-2 µL) of the reconstituted sample into the GC-MS.

  • Gas Chromatography:

    • Column: Use a nonpolar dimethylpolysiloxane capillary column (e.g., HP-5MS, 60 m x 0.25 mm x 0.25 µm).[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 290°C.

      • Hold: Maintain 290°C for 7 minutes.

    • Injector Temperature: 290°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • MSD Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted FAEEs and the this compound internal standard.

4. Quantification:

  • Identify the peaks for the target FAEEs and the this compound internal standard based on their retention times and characteristic mass fragments.

  • Calculate the peak area ratio of each target FAEE to the internal standard.

  • Determine the concentration of each FAEE in the original sample by comparing the peak area ratios to a standard curve prepared with known concentrations of FAEE standards and the internal standard.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further elucidate the practical application and biological context of fatty acid esters, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Plasma Sample B Add this compound (Internal Standard) A->B C Protein Precipitation (Acetone) B->C D Lipid Extraction (Hexane) C->D E SPE Cleanup (Amino-propyl silica) D->E F GC-MS Analysis E->F G Data Acquisition (SIM Mode) F->G H Quantification G->H I FAEE Concentrations H->I Results

Experimental workflow for FAEE analysis using an internal standard.

Fatty acids and their derivatives, such as ethyl esters, can act as signaling molecules by interacting with specific receptors on the cell surface. One such family of receptors is the Free Fatty Acid Receptors (FFARs), which are G protein-coupled receptors. The following diagram illustrates a generalized signaling pathway initiated by the activation of FFAR1 (also known as GPR40) by a long-chain fatty acid.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LCFA Long-Chain Fatty Acid FFAR1 FFAR1 (GPR40) LCFA->FFAR1 Gq Gαq FFAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets Ca_ER->PKC co-activates

Generalized FFAR1 signaling pathway activated by a long-chain fatty acid.

References

Spectroscopic Data for Ethyl Heptadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for ethyl heptadecanoate (C₁₉H₃₈O₂). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and other scientific endeavors requiring precise analytical data for this long-chain fatty acid ester.

Introduction

This compound is the ethyl ester of heptadecanoic acid (margaric acid), a saturated fatty acid with a 17-carbon chain. It is often used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid ethyl esters (FAEEs), which are biomarkers for alcohol consumption.[1][2][3] Accurate spectroscopic data is crucial for its correct identification and quantification in complex biological matrices.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Quartet2H-O-CH₂ -CH₃
~2.28Triplet2H-CH₂ -COO-
~1.61Quintet2H-CH₂ -CH₂-COO-
~1.25Multiplet28H-(CH₂ )₁₄-
~1.25Triplet3H-O-CH₂-CH₃
~0.88Triplet3HCH₃ -(CH₂)₁₅-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~173.9C =O
~60.1-O-CH₂ -CH₃
~34.4-CH₂ -COO-
~31.9-(CH₂ )n-
~29.7-(CH₂ )n-
~29.6-(CH₂ )n-
~29.5-(CH₂ )n-
~29.4-(CH₂ )n-
~29.3-(CH₂ )n-
~29.1-(CH₂ )n-
~25.0-CH₂ -CH₂-COO-
~22.7CH₃ -CH₂-
~14.3-O-CH₂-CH₃
~14.1CH₃ -(CH₂)₁₅-
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[4][5] The fragmentation pattern is characteristic of long-chain fatty acid ethyl esters.

Table 3: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₉H₃₈O₂
Molecular Weight298.5 g/mol
CAS Number14010-23-2

Fragmentation Analysis:

The mass spectrum of this compound exhibits a clear molecular ion peak (M⁺) at m/z 298. A prominent and diagnostic fragment for fatty acid ethyl esters is the McLafferty rearrangement product, which results in a peak at m/z 88 . This fragment corresponds to the [CH₃CH₂OC(OH)=CH₂]⁺ ion and is a key identifier for the ethyl ester group. Other significant fragments arise from the cleavage of the long alkyl chain.

Experimental Protocols

NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra of this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube. The final sample height should be around 4-5 cm.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Relaxation Delay: 1-5 seconds (a longer delay of >5*T1 is necessary for accurate quantitative analysis)

  • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard proton-decoupled experiment

  • Relaxation Delay: 2-10 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a typical method for the analysis of fatty acid ethyl esters, where this compound is often used as an internal standard.

Sample Preparation (for use as an internal standard):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or isooctane) at a known concentration.

  • Spike the unknown sample with a known volume of the this compound internal standard solution before sample extraction and derivatization.

GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar

  • Mass Spectrometer: Agilent 5973 or similar

  • Column: Nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless injection)

  • Oven Temperature Program:

    • Initial temperature: 50-80 °C, hold for 1-2 minutes

    • Ramp: 10-20 °C/min to 280-300 °C

    • Final hold: 5-10 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a sample containing fatty acid ethyl esters, using this compound as an internal standard.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Biological or Chemical Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Inject NMR NMR Analysis (for structural confirmation) Extraction->NMR Prepare NMR Sample Process_GC_MS Process GC-MS Data (Quantification vs. IS) GC_MS->Process_GC_MS Process_NMR Process NMR Data (Assign Signals) NMR->Process_NMR Identify Identify FAEEs (based on RT and Mass Spectra) Process_GC_MS->Identify Structure Confirm Structure (based on NMR) Process_NMR->Structure

Caption: Workflow for Spectroscopic Analysis of Fatty Acid Ethyl Esters.

This diagram outlines the sequential steps from sample preparation, through instrumental analysis, to data processing and interpretation for the comprehensive analysis of fatty acid ethyl esters.

References

The Biochemical Role of Ethyl Heptadecanoate in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl heptadecanoate, the ethyl ester of the 17-carbon saturated fatty acid heptadecanoic acid (C17:0), is a compound primarily utilized in research settings as an internal standard for the quantification of fatty acids. Direct evidence for a significant, independent biochemical role of this compound in lipid metabolism is currently limited. Its biological effects are presumed to be mediated through its hydrolysis product, heptadecanoic acid. This technical guide provides a comprehensive overview of the current understanding of this compound's place in lipid metabolism research, focusing on the metabolic fate of its constituent fatty acid, its established application in analytical chemistry, and the broader context of odd-chain fatty acid metabolism.

Introduction

This compound (also known as ethyl margarate) is a fatty acid ethyl ester (FAEE). While FAEEs, in general, are recognized as non-oxidative metabolites of ethanol, the specific biological activities of this compound are not extensively documented. The primary interest in this molecule stems from its odd-chain fatty acid component, heptadecanoic acid (C17:0), which is found in trace amounts in dairy fat and ruminant meats. Due to its low natural abundance, heptadecanoic acid and its ethyl ester are ideal internal standards for analytical procedures. This guide will explore the presumed metabolic pathway of this compound and delve into the known biological significance of heptadecanoic acid.

Metabolism of this compound

The initial step in the metabolism of this compound is its hydrolysis into heptadecanoic acid and ethanol. This reaction is likely catalyzed by carboxylester lipases present in the pancreas and other tissues.[1][2][3][4] Once liberated, heptadecanoic acid can enter the cellular fatty acid pool and undergo metabolic processing.

EH This compound H Hydrolysis (Carboxylester Lipase) EH->H HA Heptadecanoic Acid (C17:0) H->HA E Ethanol H->E FA_Pool Cellular Fatty Acid Pool HA->FA_Pool

Figure 1: Presumed hydrolysis of this compound.

Biochemical Role of Heptadecanoic Acid (C17:0)

The biological significance of this compound is intrinsically linked to the metabolic fate and actions of heptadecanoic acid.

Metabolism of an Odd-Chain Fatty Acid

As an odd-chain saturated fatty acid, the β-oxidation of heptadecanoic acid proceeds in a similar manner to even-chain fatty acids, yielding acetyl-CoA molecules. However, the final round of β-oxidation produces one molecule of propionyl-CoA and one molecule of acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA can then enter the citric acid cycle (Krebs cycle) for energy production or be used in other biosynthetic pathways. This anaplerotic role of replenishing citric acid cycle intermediates is a key feature of odd-chain fatty acid metabolism.

cluster_beta_oxidation β-Oxidation cluster_krebs_cycle Citric Acid Cycle HA Heptadecanoic Acid (C17:0) ACoA_multiple 7 Acetyl-CoA HA->ACoA_multiple 7 cycles PCoA Propionyl-CoA HA->PCoA Krebs Citric Acid Cycle ACoA_multiple->Krebs MMCoA Methylmalonyl-CoA PCoA->MMCoA Propionyl-CoA Carboxylase SCoA Succinyl-CoA MMCoA->SCoA Methylmalonyl-CoA Mutase SCoA->Krebs

Figure 2: β-Oxidation of heptadecanoic acid and entry into the citric acid cycle.

Heptadecanoic Acid as a Biomarker

Heptadecanoic acid in plasma and adipose tissue is considered a reliable biomarker for the intake of dairy fat in some populations.[5] This is due to its relatively higher concentration in ruminant fat compared to other dietary sources.

Potential Health Effects

Epidemiological studies have suggested an inverse correlation between circulating levels of heptadecanoic acid and the risk of developing type 2 diabetes and cardiovascular disease. However, the causal nature of this relationship remains to be firmly established. A study in mice suggested that dietary supplementation with C17:0 did not ameliorate diet-induced hepatic steatosis or insulin resistance, indicating that the observed associations in humans may be complex and not directly attributable to C17:0 itself.

Application of this compound in Research

The most well-documented and scientifically validated role of this compound is its use as an internal standard in the quantitative analysis of fatty acids by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Rationale for Use as an Internal Standard

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples being analyzed. This compound meets these criteria because:

  • Low Natural Abundance: Heptadecanoic acid is a minor fatty acid in most biological samples.

  • Chemical Similarity: As a fatty acid ester, it behaves similarly to other fatty acid esters during extraction and chromatographic analysis.

By adding a known amount of this compound to a sample before processing, any variations in sample extraction, derivatization, and injection volume can be corrected for, leading to more accurate quantification of the target fatty acids.

Experimental Protocols

The use of this compound as an internal standard is a key component of many fatty acid analysis protocols. Below is a generalized workflow.

General Workflow for Fatty Acid Analysis Using this compound as an Internal Standard

Sample Biological Sample (e.g., plasma, tissue) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Add_IS->Lipid_Extraction Hydrolysis Saponification/Hydrolysis (to release free fatty acids) Lipid_Extraction->Hydrolysis Derivatization Derivatization (e.g., methylation to FAMEs) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Peak area of analyte / Peak area of IS) GCMS->Quantification

Figure 3: Experimental workflow for fatty acid analysis using an internal standard.

Detailed Methodologies

5.2.1. Lipid Extraction

A common method for lipid extraction is the Folch method or the Bligh and Dyer method, which use a chloroform:methanol solvent system to partition lipids from the aqueous components of the sample.

5.2.2. Saponification and Derivatization

To analyze total fatty acids, the ester linkages in complex lipids (triglycerides, phospholipids, etc.) must be cleaved. This is typically achieved by saponification with a strong base (e.g., NaOH or KOH in methanol). The resulting free fatty acids are then derivatized to their more volatile methyl esters (fatty acid methyl esters, FAMEs) using a reagent such as boron trifluoride (BF₃) in methanol or acidic methanol.

5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are separated based on their boiling points and polarity on a GC column and detected by a mass spectrometer. The concentration of each fatty acid is calculated by comparing the peak area of its corresponding FAME to the peak area of the mthis compound derived from the internal standard.

Calculation:

The concentration of an individual fatty acid is determined using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Where:

  • Area of Analyte: The peak area of the fatty acid of interest.

  • Area of IS: The peak area of mthis compound.

  • Concentration of IS: The known concentration of the added this compound.

  • Response Factor: A factor that accounts for differences in the ionization efficiency and fragmentation of different FAMEs in the mass spectrometer. For many applications, this is assumed to be 1, but for highly accurate quantification, it should be determined experimentally using standards for each fatty acid.

Quantitative Data

As of the current body of scientific literature, there is a lack of quantitative data specifically detailing the effects of this compound on lipid metabolism parameters such as plasma lipid levels, enzyme kinetics, or gene expression. The available research focuses on the effects of its constituent fatty acid, heptadecanoic acid, often in the context of dietary intake of dairy products. Therefore, a summary table of quantitative data for this compound cannot be provided at this time.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl Heptadecanoate as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is paramount for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Ethyl heptadecanoate, a fatty acid ethyl ester (FAEE), is an excellent choice as an internal standard for the analysis of various lipophilic compounds, particularly other fatty acid esters. Its chemical properties are similar to many analytes of interest, yet it is unlikely to be naturally present in most biological samples, minimizing the risk of interference.

These application notes provide detailed protocols and quantitative data for the use of this compound as an internal standard in GC-MS analysis, with a primary focus on the quantification of fatty acid ethyl esters (FAEEs), which are significant biomarkers of alcohol consumption.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.

PropertyValueReference
Molecular Formula C19H38O2[1]
Molecular Weight 298.5 g/mol [1]
CAS Number 14010-23-2[1]
Appearance Colorless to pale yellow liquid
Boiling Point 200 °C at 10 mmHg
Solubility Insoluble in water; soluble in organic solvents like ethanol, hexane, and isooctane.

Applications

The primary application of this compound as an internal standard is in the quantitative analysis of FAEEs in various biological matrices. FAEEs are non-oxidative metabolites of ethanol and serve as reliable medium- to long-term biomarkers of alcohol intake.[2][3] This analysis is critical in clinical and forensic toxicology to assess alcohol consumption patterns.

Beyond FAEEs, this compound can be employed in the broader field of lipidomics for the quantification of other fatty acid esters, provided its chromatographic behavior is suitable for the specific analytes.

Experimental Protocols

Protocol 1: Quantification of Fatty Acid Ethyl Esters (FAEEs) in Human Plasma

This protocol details a robust method for the extraction and quantification of major FAEEs (ethyl palmitate, ethyl oleate, and ethyl stearate) in human plasma.

1. Materials and Reagents:

  • This compound (internal standard solution, e.g., 1 µg/mL in hexane)

  • Human plasma

  • Acetone, HPLC grade

  • Hexane, HPLC grade

  • Solid-Phase Extraction (SPE) columns (aminopropyl silica)

  • Nitrogen gas for evaporation

  • GC-MS system with a nonpolar dimethylpolysiloxane column

2. Sample Preparation:

  • To 1 mL of human plasma, add a known amount of this compound internal standard solution.

  • Precipitate proteins by adding acetone.

  • Perform a lipid extraction using hexane.

  • Isolate the FAEE fraction using aminopropyl silica solid-phase extraction.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

3. GC-MS Parameters:

  • Column: Nonpolar dimethylpolysiloxane column

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-550

4. Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of FAEEs in the plasma samples is then determined from this calibration curve.

Protocol 2: Rapid Determination of FAEEs in Whole Blood

This protocol offers a simplified and rapid liquid-liquid extraction method for the analysis of six major FAEEs in human whole blood.

1. Materials and Reagents:

  • This compound (internal standard solution)

  • Human whole blood

  • Hexane, HPLC grade

  • GC-MS system

2. Sample Preparation:

  • To 200 µL of human whole blood, add the this compound internal standard.

  • Perform a modified liquid-liquid extraction using hexane.

  • Directly inject the hexane layer into the GC-MS.

Quantitative Data

The following tables summarize the quantitative performance of methods utilizing this compound as an internal standard.

Table 1: Method Validation Parameters for FAEE Analysis in Plasma

ParameterEthyl PalmitateEthyl OleateEthyl StearateTotal FAEEs
Lower Limit of Detection (LOD) 5-10 nM5-10 nM5-10 nM-
Lower Limit of Quantitation (LOQ) 60 nM60 nM60 nM-
Instrument Precision (CV) 0.3%0.4%0.7%-
Intra-assay Precision (CV) ---< 7%

Table 2: Method Validation Parameters for FAEE Analysis in Whole Blood

ParameterValue Range
Limit of Detection (LOD) 5–50 ng/mL
Limit of Quantification (LOQ) 15–200 ng/mL
Linearity (r²) > 0.998 (up to 10 µg/mL)
Accuracy 90.3–109.7%
Intra-day Precision (CV) 0.7–9.3%
Inter-day Precision (CV) 3.4–12.5%

Visualizations

Experimental Workflow for FAEE Analysis

The following diagram illustrates the general workflow for the quantification of Fatty Acid Ethyl Esters (FAEEs) in a biological sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Blood) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_MS GC-MS Injection Reconstitution->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Caption: GC-MS workflow for quantitative analysis using an internal standard.

Biosynthesis of Fatty Acid Ethyl Esters (FAEEs)

This diagram illustrates the enzymatic pathways for the synthesis of FAEEs in mammalian tissues following ethanol exposure.

faee_synthesis cluster_enzymes Enzymatic Synthesis Ethanol Ethanol FAEES FAEE Synthase (FAEES) Ethanol->FAEES AEAT Acyl-CoA:Ethanol O-acyltransferase (AEAT) Ethanol->AEAT Fatty_Acid Free Fatty Acid Fatty_Acid->FAEES Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->AEAT FAEE Fatty Acid Ethyl Ester (FAEE) FAEES->FAEE AEAT->FAEE

Caption: Enzymatic pathways of FAEE synthesis from ethanol.

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of fatty acid ethyl esters and other related lipids by GC-MS. Its use significantly improves the accuracy and precision of analytical methods by correcting for variations inherent in the experimental process. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable quantitative analytical methods in their respective fields.

References

Application Note: Ethyl Heptadecanoate as an Internal Standard for Accurate Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is crucial in various fields, including clinical diagnostics, drug development, and food science. Fatty acid profiles can serve as important biomarkers for various physiological and pathological states. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the gold standard for fatty acid analysis. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results by correcting for variations in sample preparation and instrument response.

Ethyl heptadecanoate (C19H38O2), the ethyl ester of heptadecanoic acid (C17:0), is an excellent internal standard for the analysis of fatty acids, particularly for the quantification of fatty acid ethyl esters (FAEEs).[1][2] Heptadecanoic acid is a saturated fatty acid with an odd number of carbons, making it rare in most biological samples. This minimizes the risk of interference from endogenous fatty acids, ensuring accurate quantification.[3] This application note provides a detailed protocol for the use of this compound as an internal standard in the analysis of fatty acids by GC-MS.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

PropertyValue
Synonyms Ethyl margarate, Heptadecanoic acid ethyl ester
CAS Number 14010-23-2
Molecular Formula C19H38O2
Molecular Weight 298.51 g/mol
Appearance White or colorless solid
Melting Point 27 - 29 °C
Boiling Point 199 - 201 °C at 10 mmHg
Solubility Soluble in organic solvents

Principle of Internal Standardization

The internal standard (IS) is a known amount of a compound, in this case, this compound, added to the sample at the beginning of the analytical process. It is chosen to be chemically similar to the analytes of interest but not naturally present in the sample. By comparing the detector response of the analytes to that of the internal standard, variations introduced during sample preparation, extraction, and injection can be compensated for, leading to more accurate and precise quantification.

Experimental Workflow

The following diagram outlines the general workflow for fatty acid analysis using this compound as an internal standard.

experimental_workflow sample Sample Collection (e.g., Plasma, Tissue) add_is Addition of This compound (IS) sample->add_is extraction Lipid Extraction (e.g., Hexane/Isopropanol) add_is->extraction derivatization Derivatization (optional) (e.g., to FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification vs. IS) gcms->data

Caption: General workflow for fatty acid analysis using an internal standard.

Detailed Protocol: Quantification of Fatty Acid Ethyl Esters in Human Plasma

This protocol describes a method for the rapid and sensitive determination of major FAEEs in human plasma using this compound as an internal standard.[1]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Hexane (GC grade)

  • Isopropanol (GC grade)

  • Acetone

  • Sodium sulfate (anhydrous)

  • Calibrator standards of target FAEEs (e.g., ethyl palmitate, ethyl oleate, ethyl stearate)

  • Solid-Phase Extraction (SPE) columns (e.g., aminopropyl silica)

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Standard Preparation

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target FAEEs and a constant concentration of the this compound internal standard.

3. Sample Preparation

  • Sample Collection: Collect whole blood in EDTA-containing tubes and separate plasma by centrifugation.

  • Internal Standard Addition: To 1 mL of plasma, add a known amount of the this compound internal standard solution.

  • Protein Precipitation: Add 3 mL of cold acetone to the plasma sample, vortex thoroughly, and centrifuge to precipitate proteins.

  • Lipid Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with 5 mL of hexane. Vortex and centrifuge.

  • Solid-Phase Extraction (SPE): Pass the hexane layer through an aminopropyl silica SPE column to isolate the FAEEs.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Column: Nonpolar dimethylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target FAEEs and the internal standard.

5. Data Analysis and Quantification

  • Identify the peaks of the target FAEEs and the this compound internal standard based on their retention times and mass spectra.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the FAEEs in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of fatty acids using this compound as an internal standard.

Table 1: Method Validation Parameters for FAEE Analysis in Plasma [1]

ParameterEthyl PalmitateEthyl OleateEthyl Stearate
Lower Limit of Detection (LOD) 5 - 10 nM5 - 10 nM5 - 10 nM
Lower Limit of Quantitation (LOQ) 60 nM60 nM60 nM
Instrument Precision (CV%) 0.3%0.4%0.7%
Intra-assay Precision (CV%) < 7% (for total FAEEs)< 7% (for total FAEEs)< 7% (for total FAEEs)

Table 2: Linearity and Recovery Data for FAEEs in Olive Oil

ParameterValue
Linearity Range 2.5 - 50 mg/L
Correlation Coefficient (r²) > 0.99
Recovery > 94%

Signaling Pathway and Logical Relationships

The diagram below illustrates the logical relationship in the quantification process.

quantification_logic cluster_sample Sample cluster_instrument GC-MS Analyte Analyte (Unknown Amount) Analyte_Response Analyte Response (Peak Area) Analyte->Analyte_Response IS Internal Standard (Known Amount) IS_Response IS Response (Peak Area) IS->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration (Calculated) Calibration->Concentration

Caption: Logic of internal standard quantification.

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of fatty acids, especially FAEEs, by GC-MS. Its chemical properties and rarity in biological matrices make it an ideal choice for correcting analytical variability. The protocol outlined in this application note provides a robust framework for researchers to achieve accurate and precise fatty acid quantification in their studies. The use of a proper internal standard like this compound is a critical component of high-quality analytical data generation in lipidomics and related fields.

References

Ethyl Heptadecanoate: A Key Internal Standard for the Accurate Measurement of Ethanol Consumption Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monitoring of alcohol consumption is a critical aspect of clinical research, forensic toxicology, and the development of therapies for alcohol use disorder. While direct measurement of blood alcohol concentration is indicative of recent intake, there is a significant need for biomarkers that can provide a longer detection window. Fatty Acid Ethyl Esters (FAEEs) have emerged as reliable medium- to long-term biomarkers of ethanol consumption. These non-oxidative metabolites of ethanol are formed in the body when ethanol reacts with fatty acids. Ethyl heptadecanoate, a specific FAEE, plays a crucial role not as a primary biomarker itself, but as an indispensable internal standard for the accurate quantification of other FAEEs that directly correlate with alcohol intake.

This document provides detailed information on the role of this compound in FAEE analysis, the biochemical pathways of FAEE formation, and comprehensive protocols for the quantification of FAEEs in biological samples.

Mechanism of Formation and Significance

Ethanol consumed by an individual is primarily metabolized in the liver through oxidative pathways. However, a minor, yet significant, non-oxidative pathway results in the formation of FAEEs. This process involves the enzymatic esterification of ethanol with endogenous fatty acids, catalyzed by enzymes such as FAEE synthases and acyl-CoA:ethanol O-acyltransferases.[1][2] These FAEEs can accumulate in various tissues, including blood, hair, and skin, providing a history of alcohol consumption that can extend from hours to months.[3][4]

This compound is the ethyl ester of heptadecanoic acid. While it is formed through the same metabolic pathway as other FAEEs, its endogenous concentrations are typically negligible in the absence of supplementation, making it an ideal internal standard for analytical procedures. Its chemical properties are very similar to the target FAEE biomarkers (e.g., ethyl palmitate, ethyl oleate), ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic analysis, thus correcting for any sample loss or variability in the analytical process.[5]

Data Presentation: FAEE Concentrations in Different Biological Matrices

While this compound is not typically monitored as a direct biomarker, the concentrations of other major FAEEs are well-documented. The following table summarizes representative quantitative data for key FAEEs in various biological matrices, which are quantified using this compound as an internal standard.

Biological MatrixPopulation GroupFAEE MeasuredConcentration RangeReference
Hair TeetotalersSum of 4 FAEEs¹0.06 - 0.37 ng/mg
Moderate Social DrinkersSum of 4 FAEEs¹0.20 - 0.85 ng/mg
Alcoholics in TreatmentSum of 4 FAEEs¹0.92 - 11.6 ng/mg
Fatalities with Excessive ConsumptionSum of 4 FAEEs¹2.5 - 13.5 ng/mg
Skin Surface Lipids TeetotalersSum of 4 FAEEs¹0 - 13.85 pg/mg
Light DrinkersSum of 4 FAEEs¹11.10 - 26.80 pg/mg
Social DrinkersSum of 4 FAEEs¹20.55 - 86.55 pg/mg
AlcoholicsSum of 4 FAEEs¹109.00 - 1243.40 pg/mg
Plasma Alcohol IntoxicationTotal FAEEsMedian: 205 nmol/L
Alcoholic PancreatitisTotal FAEEsMedian: 103.1 nmol/L
Normal ControlsTotal FAEEsMedian: 1.7 nmol/L

¹Sum of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate.

Signaling Pathways and Experimental Workflows

To visualize the biochemical and analytical processes, the following diagrams are provided.

FAEE_Formation_Pathway Biochemical Pathway of FAEE Formation Ethanol Ethanol Enzymes FAEE Synthase / Acyl-CoA:Ethanol O-Acyltransferase Ethanol->Enzymes FattyAcids Fatty Acids / Acyl-CoA FattyAcids->Enzymes FAEEs Fatty Acid Ethyl Esters (e.g., this compound) Enzymes->FAEEs Esterification

Biochemical pathway of FAEE formation.

Experimental_Workflow Experimental Workflow for FAEE Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation SampleCollection 1. Biological Sample Collection (Plasma, Hair, etc.) AddStandard 2. Addition of Internal Standard (this compound) SampleCollection->AddStandard Extraction 3. Extraction (LLE or SPE) AddStandard->Extraction GCMS 4. GC-MS Analysis Extraction->GCMS Quantification 5. Quantification GCMS->Quantification DataAnalysis 6. Data Analysis and Correlation with Ethanol Intake Quantification->DataAnalysis

Workflow for FAEE quantification.

Experimental Protocols

The following are detailed protocols for the extraction and quantification of FAEEs from human plasma and hair, using this compound as an internal standard.

Protocol 1: Quantification of FAEEs in Human Plasma

1. Materials and Reagents:

  • Human plasma samples

  • This compound internal standard solution (100 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl silica)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Preparation and Extraction:

  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma in a glass tube, add 25 µL of the this compound internal standard solution.

  • Vortex the mixture for 5 minutes.

  • Add 1.5 mL of cold acetone to precipitate proteins.

  • Vortex for 5 minutes and then centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane.

  • Condition an aminopropyl silica SPE cartridge with 2 mL of hexane.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of hexane.

  • Elute the FAEEs with 2 mL of a 98:2 (v/v) hexane:diethyl ether solution.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in 50 µL of hexane for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: Nonpolar dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 200°C at 20°C/min.

    • Ramp to 300°C at 5°C/min, hold for 10 minutes.

  • MS Detection: Electron impact (EI) ionization with single ion monitoring (SIM) for target FAEEs and this compound.

Protocol 2: Quantification of FAEEs in Hair

1. Materials and Reagents:

  • Hair samples (proximal segments)

  • This compound internal standard solution (deuterated, e.g., d5-ethyl heptadecanoate, is recommended for higher accuracy)

  • n-Heptane

  • Dimethyl sulfoxide (DMSO)

  • Solid-Phase Microextraction (SPME) fibers

  • GC-MS system

2. Sample Decontamination and Extraction:

  • Wash approximately 50 mg of hair with n-heptane to remove external contaminants.

  • Dry the hair sample.

  • Cut the hair into small segments.

  • Place the hair segments in a vial and add the deuterated this compound internal standard.

  • Add a mixture of DMSO and n-heptane to extract the FAEEs from the hair matrix.

  • Incubate the mixture with agitation.

3. Headspace SPME and GC-MS Analysis:

  • Heat the vial containing the extract to facilitate the transfer of volatile FAEEs into the headspace.

  • Expose an SPME fiber to the headspace to adsorb the FAEEs.

  • Inject the adsorbed analytes into the GC-MS by thermal desorption in the injector port.

  • Use a similar GC-MS method as described in Protocol 1, with optimization for the specific analytes and instrument.

Conclusion

This compound is a critical component in the analytical workflow for the determination of FAEEs as biomarkers for ethanol consumption. Its use as an internal standard ensures the accuracy and reliability of quantitative results. The protocols provided herein offer a robust framework for researchers and clinicians to measure FAEE levels in biological samples, thereby enabling a more comprehensive assessment of an individual's history of alcohol intake. This, in turn, can aid in the diagnosis and management of alcohol-related disorders and in the development of new therapeutic interventions.

References

Application Note: Quantification of Fatty Acid Ethyl Esters (FAEEs) in Biological Matrices Using Ethyl Heptadecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1][2] They have been identified as mediators of ethanol-induced organ damage and serve as sensitive and specific markers of alcohol intake.[3][4][5] Accurate quantification of FAEEs in biological matrices such as plasma, serum, whole blood, and meconium is crucial for clinical and forensic toxicology, as well as for research into alcohol-related pathologies. This application note provides a detailed protocol for the quantification of FAEEs using gas chromatography-mass spectrometry (GC-MS) with ethyl heptadecanoate as an internal standard (IS). This compound is a suitable IS because it is structurally similar to the target FAEEs but is not naturally present in biological samples.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and GC-MS analysis.

Reagents and Materials
  • Solvents (HPLC or GC grade): Hexane, Acetone, Ethyl Acetate, Methanol

  • Standards: Ethyl Palmitate (E16:0), Ethyl Oleate (E18:1), Ethyl Stearate (E18:0), Ethyl Linoleate (E18:2), and other relevant FAEEs

  • Internal Standard: this compound (E17:0)

  • Solid Phase Extraction (SPE) Columns: Aminopropyl-silica cartridges

  • Biological Matrix: Plasma, serum, or whole blood

  • Vials: Autosampler vials with inserts

  • Glassware: Pipettes, centrifuge tubes

Standard and Sample Preparation

2.1. Preparation of Stock and Working Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each FAEE standard and the internal standard (this compound) in hexane.

  • Working Standard Mixture: Prepare a mixed FAEE standard working solution by diluting the stock solutions in hexane to a final concentration suitable for creating a calibration curve (e.g., in the range of 10 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in hexane.

2.2. Sample Preparation

This protocol is adapted from established methods for FAEE extraction from plasma or serum.

  • Sample Collection: Collect blood samples in appropriate tubes (e.g., EDTA-containing tubes for plasma).

  • Internal Standard Addition: To 1 mL of the biological sample (plasma, serum, or whole blood), add a known amount of the this compound internal standard working solution.

  • Protein Precipitation: Add 2 mL of cold acetone to the sample, vortex thoroughly for 30 seconds, and centrifuge at 3000 rpm for 10 minutes to precipitate proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 4 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an aminopropyl-silica SPE cartridge with 3 mL of hexane.

    • Reconstitute the dried extract in 1 mL of hexane and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of hexane to remove interferences.

    • Elute the FAEEs with 3 mL of a 98:2 (v/v) hexane:ethyl acetate solution.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 50 µL of hexane for GC-MS analysis.

GC-MS Analysis

3.1. Instrumentation

  • Gas Chromatograph: Equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: Capable of electron ionization (EI) and single ion monitoring (SIM).

  • GC Column: A nonpolar dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

3.2. GC-MS Conditions

  • Injector Temperature: 250°C

  • Injection Volume: 1-2 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Single Ion Monitoring (SIM)

3.3. Single Ion Monitoring (SIM) Parameters

For enhanced sensitivity and specificity, monitor the following characteristic ions (m/z) for FAEEs and the internal standard:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Ethyl Palmitate (E16:0)88101
Ethyl Oleate (E18:1)88101
Ethyl Stearate (E18:0)88101
Ethyl Linoleate (E18:2)6788, 101
This compound (E17:0) (IS) 88 101

Data Presentation

Quantitative data from method validation studies are summarized below. These tables provide an overview of the expected performance of the analytical method.

Table 1: Method Validation Parameters for FAEE Quantification

This table summarizes typical validation results for the quantification of major FAEEs using this compound as an internal standard.

ParameterEthyl PalmitateEthyl OleateEthyl Stearate
Linearity Range 15 - 10,000 ng/mL15 - 10,000 ng/mL15 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.998> 0.998
Limit of Detection (LOD) 5 - 10 nM5 - 10 nM5 - 10 nM
Limit of Quantification (LOQ) 60 nM60 nM60 nM
Accuracy (%) 90.3 - 109.790.3 - 109.790.3 - 109.7
Intra-day Precision (% CV) 0.7 - 9.30.7 - 9.30.7 - 9.3
Inter-day Precision (% CV) 3.4 - 12.53.4 - 12.53.4 - 12.5

Data compiled from representative studies.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of FAEEs from biological samples.

FAEE_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetone) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (Hexane) Centrifuge1->Extract Centrifuge2 Centrifugation Extract->Centrifuge2 Evaporate1 Evaporation Centrifuge2->Evaporate1 SPE Solid-Phase Extraction (Aminopropyl-silica) Evaporate1->SPE Evaporate2 Evaporation & Reconstitution SPE->Evaporate2 GCMS GC-MS Analysis (SIM Mode) Evaporate2->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result FAEE Concentrations Quant->Result

Caption: Workflow for FAEE quantification.

Signaling Pathway (Conceptual)

This diagram illustrates the conceptual pathway from ethanol consumption to the formation of FAEEs and their detection.

FAEE_Formation_Pathway Ethanol Ethanol Ingestion Synthesis FAEE Synthase (Non-oxidative metabolism) Ethanol->Synthesis FattyAcids Free Fatty Acids (in tissues) FattyAcids->Synthesis FAEEs Fatty Acid Ethyl Esters (formed in organs) Synthesis->FAEEs Bloodstream Circulation in Bloodstream FAEEs->Bloodstream Detection Quantification by GC-MS Bloodstream->Detection

Caption: FAEE formation and detection pathway.

References

Ethyl Heptadecanoate: Applications and Protocols for the Food and Fragrance Industries

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-EH-2025

Introduction

Ethyl heptadecanoate (also known as ethyl margarate) is a fatty acid ethyl ester (FAEE) characterized by a mild, pleasant, and fruity aroma, often associated with apple and pear notes.[1] This document provides a detailed overview of its applications in the food and fragrance industries, along with experimental protocols for its analysis and sensory evaluation. While it is found naturally in some fermented products, its primary use is as a flavoring agent and a fragrance component, as well as a crucial internal standard in analytical chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms Ethyl margarate, Heptadecanoic acid ethyl ester[2]
CAS Number 14010-23-2[2]
Molecular Formula C₁₉H₃₈O₂[2]
Molecular Weight 298.5 g/mol [2]
Appearance Colorless to pale yellow liquid or solid
Melting Point 28 °C

Regulatory Status

The regulatory status of this compound as a flavoring agent can be ambiguous. While the related compound, ethyl heptanoate, is listed by the Flavor and Extract Manufacturers Association (FEMA) with the GRAS (Generally Recognized as Safe) number 2437, a specific FEMA GRAS designation for this compound has not been identified in the public domain. Some sources indicate that it is "not for flavor use" or "not for fragrance use" at recommended levels, suggesting limitations or a lack of formal approval in certain contexts. Researchers and developers should therefore exercise due diligence in ensuring compliance with local and international food and fragrance regulations before commercial application.

Applications in the Food Industry

This compound's primary role in the food industry is as a flavoring agent, contributing to the sensory profile of various products.

Flavor Contribution in Fermented Foods and Beverages

This compound has been identified as a volatile component in traditional fermented products, where it contributes to the overall flavor and aroma.

  • Makgeolli (Korean Rice Wine): It is a component of the chemical and sensory profile of this traditional Korean rice wine, enhancing its appeal to consumers. One study identified this compound in commercial makgeolli samples.

  • Fermented Soybean Pastes: It is found as a volatile component in fermented soybean pastes, providing insights into the fermentation process and the development of specific flavor profiles.

Use in Artificial Flavor Formulations

With its characteristic fruity notes, this compound is utilized in the creation of artificial fruit flavors.

  • Apple and Pear Flavors: Its mild and pleasant odor is particularly useful in mimicking the natural aroma of apples and pears in flavor concentrates.

A simplified workflow for the creation of an artificial fruit flavor is depicted in Figure 1.

G cluster_0 Flavor Creation Workflow FlavorBrief Flavor Brief (e.g., 'Artificial Pear') ComponentSelection Component Selection (Esters, Aldehydes, etc.) FlavorBrief->ComponentSelection Defines Target Profile Formulation Formulation (Blending Components) ComponentSelection->Formulation Selected Ingredients SensoryEvaluation Sensory Evaluation Formulation->SensoryEvaluation Trial Formulation SensoryEvaluation->Formulation Feedback & Refinement QC Quality Control (GC-MS Analysis) SensoryEvaluation->QC Approved Formulation FinalFlavor Final Flavor Concentrate QC->FinalFlavor Meets Specification

Figure 1: A simplified workflow for the creation and quality control of an artificial fruit flavor, from initial concept to the final product.

Applications in the Fragrance Industry

In the fragrance industry, this compound is employed as a fragrance ingredient in various perfumes and scented products, valued for its pleasant and fruity aroma. It can be used to impart a rich and appealing scent, enhancing the overall sensory profile of consumer goods.

Application as an Internal Standard in Analytical Chemistry

A significant application of this compound is its use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of other volatile compounds, particularly fatty acid ethyl esters (FAEEs). Its chemical similarity to other FAEEs and its relative scarcity in many biological and food matrices make it an ideal candidate for this purpose.

The logic of using an internal standard for quantification is illustrated in Figure 2.

G cluster_1 GC-MS Quantification with Internal Standard Sample Sample containing Analyte Add_IS Add Known Amount of Internal Standard (IS) (this compound) Sample->Add_IS Extraction Sample Preparation (e.g., LLE, SPME) Add_IS->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Peak Areas of Analyte and IS Quantification Analyte Quantification Data_Processing->Quantification Ratio of Analyte Area to IS Area vs. Calibration Curve

Figure 2: Logical workflow for the quantification of an analyte in a sample using an internal standard like this compound in a GC-MS analysis.

Experimental Protocols

Protocol 1: Quantitative Analysis of Volatile Compounds in a Fermented Beverage using Headspace GC-MS with this compound as an Internal Standard

This protocol describes a general method for the quantification of volatile flavor compounds in a fermented beverage, such as rice wine, using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

1. Materials and Reagents

  • Fermented beverage sample (e.g., makgeolli)

  • This compound (Internal Standard, ≥99% purity)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Preparation of Internal Standard Stock Solution

  • Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of ethanol to prepare a stock solution of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution with ethanol to a concentration of 10 µg/mL.

3. Sample Preparation

  • Pipette 5 mL of the fermented beverage sample into a 20 mL headspace vial.

  • Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Spike the sample with 50 µL of the 10 µg/mL this compound internal standard solution.

  • Immediately seal the vial with a PTFE/silicone septum and a screw cap.

4. HS-SPME Procedure

  • Place the sealed vial in a heating block or the autosampler's incubation chamber set at a specific temperature (e.g., 60 °C).

  • Equilibrate the sample for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30 minutes) while maintaining the incubation temperature.

  • After extraction, retract the fiber and immediately insert it into the GC injection port for thermal desorption.

5. GC-MS Analysis

  • Injector: Splitless mode, 250 °C. Desorption time: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at 40 °C (hold for 3 min), ramp to 230 °C at a rate of 5 °C/min, and hold for 10 min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range: m/z 40-400.

6. Data Analysis and Quantification

  • Identify the peaks corresponding to the analytes of interest and the internal standard (this compound) based on their retention times and mass spectra.

  • Integrate the peak areas of the analytes and the internal standard.

  • Prepare a calibration curve by analyzing standard solutions of the target analytes at different concentrations, each containing the same concentration of the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of the analytes in the sample using the calibration curve.

An overview of the analytical workflow is presented in Figure 3.

G cluster_2 Headspace GC-MS Analysis Workflow SamplePrep Sample Preparation (Beverage + NaCl + IS) Incubation Incubation & Equilibration SamplePrep->Incubation SPME HS-SPME Extraction Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection DataAnalysis Data Analysis (Peak ID & Integration) MS_Detection->DataAnalysis Quantification Quantification using IS DataAnalysis->Quantification

References

Ethyl Heptadecanoate: A Key Player in Alcohol-Induced Organ Damage

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl heptadecanoate, a non-oxidative metabolite of ethanol, is increasingly recognized for its significant role in the pathophysiology of alcohol-induced organ damage, particularly in the pancreas and liver. As a member of the fatty acid ethyl esters (FAEEs) family, this compound serves as both a specific biomarker of alcohol consumption and a direct mediator of cellular injury. These application notes provide an overview of its importance and detailed protocols for its study.

Introduction to this compound and FAEEs in Alcohol Toxicity

When alcohol is consumed, it is primarily metabolized in the liver through oxidative pathways. However, a smaller, non-oxidative pathway exists in various organs, including the pancreas, liver, and heart, where ethanol is esterified with endogenous fatty acids to form FAEEs.[1] The pancreas exhibits high FAEE synthase activity, leading to a significant accumulation of these metabolites, often at higher concentrations than in other organs.[2] This accumulation is a critical factor in the initiation of organ damage. This compound, an ethyl ester of the 17-carbon fatty acid heptadecanoic acid, is frequently used as an internal standard in the quantification of other FAEEs due to its low endogenous abundance. However, its role as a representative FAEE in toxicological studies is equally important.

The primary mechanism of FAEE-induced cellular injury involves the disruption of intracellular calcium homeostasis.[3] FAEEs trigger a sustained increase in cytosolic calcium levels, primarily through the release of calcium from the endoplasmic reticulum (ER).[2][4] This calcium overload leads to mitochondrial dysfunction, impaired ATP production, and a shift from apoptosis to necrosis, a more inflammatory form of cell death. This process is a key initiating event in conditions such as alcoholic pancreatitis. Furthermore, FAEEs have been shown to induce ER stress, further contributing to cellular damage and inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data related to FAEEs in the context of alcohol consumption and organ damage.

Table 1: FAEE Concentrations in Human Tissues and Fluids

Biological MatrixConditionTotal FAEE ConcentrationKey FAEEs DetectedCitation
PancreasIntoxicated Individuals (at time of death)Higher than any other organ analyzedNot specified
Adipose TissueChronic Alcoholics (undetectable blood ethanol)300 ± 46 nmol/gNot specified
Adipose TissueNonalcoholic Subjects43 ± 13 nmol/gNot specified
SerumHospital Emergency Room Patients (Positive Blood Ethanol)Correlated with blood ethanol (r=0.57)Saturated FAEEs enriched
PlasmaChronic Alcohol Abuse15,086 ng/mLEthyl palmitate, ethyl oleate
PlasmaAcute Alcohol Abuse4,250 ng/mLEthyl palmitate, ethyl oleate
SerumAlcoholic Pancreatitis103.1 nmol/LNot specified
SerumAlcohol Intoxication205 nmol/LNot specified
SerumNonalcoholic Pancreatitis8 nmol/LNot specified
SerumControls1.7 nmol/LNot specified

Table 2: In Vitro Effects of Ethanol and FAEEs on Pancreatic Acinar Cells

Cell TypeTreatmentConcentrationEffectCitation
Rat Pancreatic Acinar (AR42J)Ethanol800 mg% (6h)~10-fold increase in FAEEs (60 nmol/25x10^6 cells)
Rat Pancreatic Acinar (AR42J)Ethanol100 mg% (6h)FAEEs at 5.4 nmol/25x10^6 cells
Rat Pancreatic Acinar (AR42J)Ethanol200, 400, 800 mg%Concentration-dependent apoptosis (10%, 12%, 13% vs 5% control)
Human Pancreatic AciniFAEEs50 µMTime-dependent increase in trypsin and cathepsin B activity
Human Pancreatic AciniFAEEs50 µMTime-dependent increase in secretion of IL-6, IL-8, TNF-α

Experimental Protocols

Protocol 1: Quantification of this compound and other FAEEs in Biological Samples by GC-MS

This protocol describes the extraction and quantification of FAEEs from plasma or tissue homogenates using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • This compound (internal standard)

  • Acetone, cold

  • Hexane

  • Aminopropyl silica solid-phase extraction (SPE) columns

  • GC-MS system with a nonpolar dimethylpolysiloxane column

Procedure:

  • Sample Preparation:

    • To 1 mL of plasma or tissue homogenate, add a known amount of this compound internal standard.

    • Add 3 mL of cold acetone, vortex for 1 minute, and centrifuge at 1400 x g for 10 minutes to precipitate proteins.

  • Lipid Extraction:

    • Transfer the supernatant to a new tube.

    • Perform a two-step liquid-liquid extraction with 3 mL of hexane each time.

    • Combine the hexane layers and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried lipid extract in a small volume of hexane.

    • Condition an aminopropyl silica SPE column according to the manufacturer's instructions.

    • Load the sample onto the column.

    • Wash the column to remove interfering substances.

    • Elute the FAEEs with an appropriate solvent mixture (e.g., hexane:diethyl ether).

    • Evaporate the eluate to dryness.

  • GC-MS Analysis:

    • Reconstitute the final sample in a small volume of hexane (e.g., 50-100 µL).

    • Inject 1 µL of the sample into the GC-MS.

    • GC Parameters (example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 5°C/min to 300°C and hold for 10-15 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters (example):

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target FAEEs and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of FAEE standards and the internal standard.

    • Calculate the concentration of each FAEE in the sample based on the peak area ratio to the internal standard and the standard curve.

Protocol 2: In Vitro FAEE-Induced Cytotoxicity Assay in Pancreatic Acinar Cells

This protocol details a method to assess the cytotoxic effects of FAEEs on isolated pancreatic acinar cells by measuring the release of lactate dehydrogenase (LDH).

Materials:

  • Isolated primary pancreatic acinar cells or a suitable cell line (e.g., AR42J)

  • Culture medium (e.g., DMEM with 5% FBS)

  • FAEE stock solution (dissolved in a suitable vehicle like ethanol)

  • LDH cytotoxicity assay kit

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed pancreatic acinar cells in a 96-well plate at an appropriate density and allow them to adhere and equilibrate overnight.

  • Treatment:

    • Prepare different concentrations of FAEEs (e.g., 10, 20, 50, 100 µM) in culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the FAEE stock).

    • Remove the old medium from the cells and add 100 µL of the FAEE-containing medium or control medium to the respective wells.

    • Incubate the plate for a desired time period (e.g., 1, 2, 6, 12, 24 hours) at 37°C in a humidified incubator.

  • LDH Assay:

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

    • Typically, this involves transferring a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the specified wavelength (usually around 490-520 nm) using a microplate reader.

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Protocol 3: Western Blot Analysis of ER Stress Markers (GRP78 and CHOP) in Liver Tissue

This protocol outlines the procedure for detecting the expression of the ER stress markers GRP78 (BiP) and CHOP in liver tissue from alcohol-exposed animal models.

Materials:

  • Liver tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize liver tissue in ice-cold RIPA buffer.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GRP78 and CHOP (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Perform densitometric analysis of the protein bands using appropriate software.

    • Normalize the expression of GRP78 and CHOP to the loading control.

Visualizations

Signaling Pathway of FAEE-Induced Pancreatic Acinar Cell Injury

FAEE_Signaling Alcohol Alcohol Consumption FAEEs Fatty Acid Ethyl Esters (FAEEs) Alcohol->FAEEs ER Endoplasmic Reticulum (ER) FAEEs->ER acts on Ca_Release Ca2+ Release ER->Ca_Release Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Release->Cytosolic_Ca Mitochondria Mitochondria Cytosolic_Ca->Mitochondria overload Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Necrosis Necrosis ATP_Depletion->Necrosis Inflammation Inflammation Necrosis->Inflammation Pancreatitis Acute Pancreatitis Inflammation->Pancreatitis FAEE_Workflow Start Biological Sample (Plasma/Tissue) Spike Spike with Internal Standard (this compound) Start->Spike Precipitate Protein Precipitation (Acetone) Spike->Precipitate Extract Liquid-Liquid Extraction (Hexane) Precipitate->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Analyze GC-MS Analysis Cleanup->Analyze Quantify Quantification Analyze->Quantify Logical_Relationship Alcohol Chronic Alcohol Intake Metabolism Non-Oxidative Metabolism Alcohol->Metabolism FAEE_Formation FAEE Formation Metabolism->FAEE_Formation Biomarker Biomarker of Alcohol Use FAEE_Formation->Biomarker Cellular_Stress Cellular Stress (Ca2+ Dysregulation, ER Stress) FAEE_Formation->Cellular_Stress Cell_Death Cell Death (Necrosis) Cellular_Stress->Cell_Death Organ_Damage Organ Damage (Pancreatitis, Liver Injury) Cell_Death->Organ_Damage

References

Application Note: Preparation of Ethyl Heptadecanoate Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of ethyl heptadecanoate standard solutions for use as an internal standard or for calibration in quantitative analytical methods, such as gas chromatography (GC).

Introduction

This compound (C19H38O2, MW: 298.50) is a fatty acid ethyl ester (FAEE) commonly utilized as an internal standard in the analysis of other fatty acid esters.[1] Its use is advantageous because odd-chain fatty acids like heptadecanoic acid are not typically found in high concentrations in most biological samples of plant or animal origin.[1] This minimizes the risk of interference with endogenous compounds. Accurate preparation of standard solutions is critical for the precise quantification of target analytes. This protocol outlines the necessary steps for preparing a primary stock solution and subsequent working standards.

Physicochemical Properties and Solubility

This compound is a solid at room temperature with a melting point of approximately 28°C.[2] It is characterized as a waxy solid or a colorless to pale yellow liquid above its melting point.[2] It is readily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), hexane, and other nonpolar solvents, but is sparingly soluble in aqueous solutions.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₃₈O₂
Molecular Weight298.50 g/mol
CAS Number14010-23-2
AppearanceSolid below 28°C, liquid above 28°C
Purity≥95-97% (Varies by supplier)

Experimental Protocols

Materials and Equipment
  • Chemicals:

    • This compound (≥97% purity)

    • High-purity solvent (e.g., Hexane, Ethanol, Isooctane, or DMSO, HPLC or GC grade)

  • Equipment:

    • Calibrated analytical balance (readability to 0.01 mg)

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

    • Calibrated micropipettes and tips

    • Glass vials with PTFE-lined caps

    • Vortex mixer

    • Ultrasonic bath

Protocol 1: Preparation of a Primary Stock Solution (e.g., 10 mg/mL)
  • Weighing: Accurately weigh 100 mg of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 7-8 mL of the chosen solvent (e.g., hexane).

  • Mixing: Cap the flask and mix thoroughly using a vortex mixer. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Diluting to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the flask.

  • Homogenization: Invert the flask 15-20 times to ensure the solution is homogeneous.

  • Transfer and Labeling: Transfer the solution to a clearly labeled storage vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

Table 2: Example Masses for Preparing Stock Solutions

Target ConcentrationMass of this compoundFinal Volume
1 mg/mL10 mg10 mL
5 mg/mL50 mg10 mL
10 mg/mL100 mg10 mL
Protocol 2: Preparation of Working Standard Solutions via Serial Dilution

Working standards are prepared by diluting the primary stock solution. These are often used to create a calibration curve for instrument quantification.

  • Labeling: Prepare and label a series of volumetric flasks or vials for each desired concentration.

  • First Dilution: Transfer a calculated volume of the primary stock solution into the first volumetric flask. For example, to prepare a 1 mg/mL working standard from a 10 mg/mL stock, transfer 1 mL of the stock solution into a 10 mL volumetric flask.

  • Diluting to Volume: Add the appropriate solvent to the calibration mark.

  • Homogenization: Cap and invert the flask 15-20 times to ensure homogeneity.

  • Serial Dilution: Repeat the process to create standards with progressively lower concentrations.

Table 3: Example Serial Dilution Scheme from a 10 mg/mL Stock Solution

Target ConcentrationVolume of Stock (10 mg/mL)Final Volume
1.0 mg/mL1.0 mL10 mL
0.5 mg/mL0.5 mL10 mL
0.1 mg/mL100 µL10 mL
0.05 mg/mL50 µL10 mL
0.01 mg/mL10 µL10 mL

Storage and Stability

The stability of fatty acid esters is critical for ensuring accurate and reproducible results. Factors such as temperature, light, and exposure to air can lead to degradation.

  • Pure Compound: The pure, solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into smaller vials to prevent contamination and degradation from repeated freeze-thaw cycles.

Table 4: Recommended Storage Conditions for this compound Solutions

Storage TemperatureRecommended DurationNotes
-20°CUp to 1 month
-80°CUp to 6 months

Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of this compound standard solutions.

G cluster_prep Standard Preparation cluster_solutions Solutions & Storage A 1. Weigh this compound (Analytical Balance) B 2. Transfer to Volumetric Flask A->B C 3. Add Solvent & Dissolve (Vortex/Sonicate) B->C D 4. Dilute to Final Volume & Homogenize C->D E Primary Stock Solution D->E F Perform Serial Dilutions E->F G Working Standard Solutions F->G H Aliquot and Store (-20°C or -80°C) G->H

Caption: Workflow for Standard Solution Preparation.

Safety Precautions

  • Always handle this compound and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Review the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.

  • Organic solvents are often flammable; keep them away from ignition sources.

References

Application Notes and Protocols for Solid-Phase Extraction of Fatty Acid Ethyl Esters (FAEEs) with Ethyl Heptadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol. They have emerged as sensitive and specific markers for acute and chronic alcohol consumption and are implicated in alcohol-induced organ damage, particularly to the pancreas and liver. Accurate quantification of FAEEs in various biological matrices is crucial for clinical and forensic toxicology, as well as for research into the mechanisms of alcohol-related diseases.

Solid-Phase Extraction (SPE) is a widely used technique for the selective isolation and concentration of FAEEs from complex biological samples prior to chromatographic analysis. This method offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity. The use of an appropriate internal standard is critical for accurate quantification, compensating for analyte losses during sample preparation and instrumental analysis. Ethyl heptadecanoate (C17:0 ethyl ester) is a commonly employed internal standard for FAEE analysis due to its similar chemical properties to the target analytes and its absence in biological samples.

These application notes provide a detailed protocol for the solid-phase extraction of FAEEs from biological matrices using this compound as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocols

This section details the methodology for the extraction and quantification of FAEEs. The protocol is a generalized procedure based on established methods and may require optimization for specific sample types and laboratory conditions.

Materials and Reagents
  • Solvents (HPLC or GC grade): n-hexane, acetone, methanol, isopropanol

  • Internal Standard: this compound solution (e.g., 1 mg/mL in hexane)

  • FAEE Standards: Certified reference materials of individual FAEEs (e.g., ethyl palmitate, ethyl oleate, ethyl stearate, ethyl myristate, ethyl linoleate)

  • SPE Cartridges: Aminopropyl-silica or silica gel cartridges (e.g., 500 mg, 3 mL)

  • Reagents: Nitrogen gas (high purity)

  • Glassware: Conical glass centrifuge tubes, vials with Teflon-lined caps

Sample Preparation

The initial sample preparation will vary depending on the matrix (e.g., plasma, serum, whole blood, hair, tissue homogenate). A general procedure for plasma is outlined below.

  • Sample Collection and Storage: Collect blood in EDTA-containing tubes. Separate plasma by centrifugation. Samples should be stored at -80°C until analysis to prevent FAEE degradation.

  • Internal Standard Spiking: To a 1 mL plasma sample in a glass tube, add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

  • Protein Precipitation: Add 2 mL of cold acetone to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

  • Liquid-Liquid Extraction: Add 4 mL of n-hexane to the supernatant. Vortex for 2 minutes and then centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Transfer the upper hexane layer containing the lipids and FAEEs to a new glass tube.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small volume of n-hexane (e.g., 200 µL) for loading onto the SPE cartridge.

Solid-Phase Extraction (SPE) Procedure
  • Cartridge Conditioning: Condition the aminopropyl-silica SPE cartridge by passing 3 mL of n-hexane through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of n-hexane to elute interfering non-polar compounds. Collect the eluate. A second wash step with a slightly more polar solvent may be employed if further cleanup is necessary, but care must be taken not to elute the FAEEs.

  • Elution: Elute the FAEEs from the cartridge with 3 mL of a suitable solvent mixture, such as hexane:diethyl ether (e.g., 98:2 v/v). The optimal elution solvent should be determined empirically.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the final residue in a small, precise volume of n-hexane (e.g., 50 µL) and transfer to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

  • Ions to Monitor: Select characteristic ions for each FAEE and the this compound internal standard.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of FAEEs using SPE and this compound as an internal standard.

Table 1: Method Validation Parameters for FAEEs in Human Plasma[1][2]

ParameterEthyl PalmitateEthyl OleateEthyl Stearate
Limit of Detection (LOD) 5 - 10 nM5 - 10 nM5 - 10 nM
Limit of Quantification (LOQ) 60 nM60 nM60 nM
Intra-assay Precision (CV%) < 7% (for total FAEEs)< 7% (for total FAEEs)< 7% (for total FAEEs)
Instrument Precision (CV%) 0.3%0.4%0.7%

Table 2: Method Validation Parameters for FAEEs in Human Whole Blood[3][4]

ParameterEthyl MyristateEthyl PalmitateEthyl StearateEthyl Oleate
Limit of Detection (LOD) 5 - 50 ng/mL5 - 50 ng/mL5 - 50 ng/mL5 - 50 ng/mL
Limit of Quantification (LOQ) 15 - 200 ng/mL15 - 200 ng/mL15 - 200 ng/mL15 - 200 ng/mL
Linearity (r²) > 0.998> 0.998> 0.998> 0.998
Accuracy (%) 90.3 - 109.7%90.3 - 109.7%90.3 - 109.7%90.3 - 109.7%
Intra-day Precision (CV%) 0.7 - 9.3%0.7 - 9.3%0.7 - 9.3%0.7 - 9.3%
Inter-day Precision (CV%) 3.4 - 12.5%3.4 - 12.5%3.4 - 12.5%3.4 - 12.5%

Table 3: Method Validation Parameters for FAEEs in Olive Oil[5]

ParameterValue
Limit of Detection (LOD) 0.78 - 1.11 mg/kg
Limit of Quantification (LOQ) 2.35 - 3.33 mg/kg
Linearity (r²) > 0.999 (0.1 - 5.0 mg/L)
Recovery (%) 93.8 - 104.0%
Relative Standard Deviation (RSD) 2.2 - 7.6%

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the solid-phase extraction of FAEEs.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetone) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (n-Hexane) Centrifuge1->Extract Evaporate1 Evaporation Extract->Evaporate1 Reconstitute1 Reconstitution Evaporate1->Reconstitute1 Load Load Sample Reconstitute1->Load Condition Condition SPE Cartridge (n-Hexane) Condition->Load Wash Wash Cartridge (n-Hexane) Load->Wash Elute Elute FAEEs Wash->Elute Evaporate2 Evaporation Elute->Evaporate2 Reconstitute2 Reconstitution Evaporate2->Reconstitute2 GCMS GC-MS Analysis Reconstitute2->GCMS

Caption: Workflow for FAEE extraction using SPE.

Logical_Relationship Analyte Fatty Acid Ethyl Esters (FAEEs) (Target Analytes) SPE Solid-Phase Extraction (SPE) (Aminopropyl-Silica) Analyte->SPE Isolation & Concentration IS This compound (Internal Standard) IS->SPE Co-extraction Quantification Accurate Quantification IS->Quantification Correction for Analyte Loss Matrix Biological Matrix (e.g., Plasma, Hair) Matrix->SPE Interference Removal GCMS GC-MS Analysis SPE->GCMS Purified Extract GCMS->Quantification Ratio of Analyte to IS

Caption: Role of this compound in SPE-GC-MS.

References

Application Notes and Protocols: Ethyl Heptadecanoate as a Non-Oxidative Metabolite of Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol is predominantly metabolized in the body through oxidative pathways. However, a minor fraction undergoes non-oxidative metabolism, leading to the formation of fatty acid ethyl esters (FAEEs). These esters are formed through the enzymatic esterification of fatty acids with ethanol. Ethyl heptadecanoate, a specific FAEE, serves as a valuable biomarker for ethanol consumption due to its longer half-life in the body compared to ethanol itself.[1] Beyond its role as a biomarker, the accumulation of FAEEs, including this compound, in various tissues is implicated in the toxic effects of alcohol abuse, contributing to organ damage.[2][3] These application notes provide a comprehensive overview of this compound as a non-oxidative metabolite of ethanol, including quantitative data, detailed experimental protocols for its analysis, and visualizations of the relevant biochemical and experimental pathways.

Data Presentation

The following tables summarize quantitative data related to the presence of fatty acid ethyl esters (FAEEs), the class of molecules to which this compound belongs, in biological samples following ethanol consumption. It is important to note that many studies report on total FAEEs or a selection of the most abundant species, rather than specifically isolating data for this compound. This compound is often used as an internal standard in these analyses due to its typically low endogenous concentrations.

Table 1: FAEE Concentrations in Human Tissues of Chronic Alcoholics vs. Nonalcoholics

TissueChronic Alcoholics (nmol/g)Nonalcoholic Subjects (nmol/g)
Adipose Tissue300 ± 4643 ± 13

Data adapted from Laposata et al., 1989.[2]

Table 2: FAEE Concentrations in Human Plasma in Relation to Blood Alcohol Concentration (BAC)

Subject GroupMean Total FAEEs (ng/mL)
Acute Alcohol Abuse4,250
Chronic Alcohol Abuse15,086

Data adapted from Ghadanfar et al., 2005.[4]

Table 3: FAEE Concentrations in Patients with Alcoholic Pancreatitis vs. Control Groups

Patient GroupMedian FAEE Levels (nmol/L)
Alcoholic Pancreatitis103.1
Alcohol Intoxication (without pancreatitis)205
Nonalcoholic Pancreatitis8
Healthy Controls1.7

Data adapted from Singh et al., 2021.

Signaling and Metabolic Pathways

The formation of this compound is a result of the non-oxidative metabolism of ethanol, which competes with the primary oxidative pathways.

Non-Oxidative Ethanol Metabolism Pathway

non_oxidative_metabolism ethanol Ethanol faee_synthase FAEE Synthases (e.g., Carboxyl Ester Lipase) ethanol->faee_synthase fatty_acids Fatty Acids (e.g., Heptadecanoic Acid) fatty_acids->faee_synthase ethyl_heptadecanoate This compound (a FAEE) faee_synthase->ethyl_heptadecanoate tissue_accumulation Tissue Accumulation (e.g., Adipose, Pancreas, Liver) ethyl_heptadecanoate->tissue_accumulation biomarker Biomarker of Ethanol Consumption ethyl_heptadecanoate->biomarker

Caption: Formation of this compound via Non-Oxidative Ethanol Metabolism.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and quantification of this compound and other FAEEs from biological samples.

Protocol 1: Extraction of FAEEs from Whole Blood

This protocol is adapted from methods described for the analysis of FAEEs in blood samples.

Materials:

  • Whole blood sample

  • Internal standard solution (e.g., d5-ethyl palmitate in methanol)

  • Acetone, HPLC grade

  • n-Hexane, HPLC grade

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Pipettes

Procedure:

  • To a 15 mL glass centrifuge tube, add 1.0 mL of whole blood.

  • Add 100 µL of the internal standard solution.

  • Add 4.0 mL of acetone to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 15 mL glass tube.

  • Add 5.0 mL of n-hexane to the supernatant.

  • Add 2.0 mL of deionized water.

  • Vortex for 1 minute to extract the FAEEs into the hexane layer.

  • Centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of n-hexane for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for FAEE Purification

This protocol is a general procedure for purifying FAEEs from a lipid extract, which can be the extract obtained from Protocol 1.

Materials:

  • Lipid extract containing FAEEs

  • Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)

  • n-Hexane, HPLC grade

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Condition the aminopropyl SPE cartridge by washing with 5 mL of n-hexane. Do not allow the cartridge to dry.

  • Load the reconstituted lipid extract (from Protocol 1, step 13) onto the SPE cartridge.

  • Wash the cartridge with 5 mL of n-hexane to elute interfering non-polar lipids.

  • Elute the FAEEs with 5 mL of n-hexane. The FAEEs and cholesteryl esters will co-elute.

  • Collect the eluate containing the FAEEs.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the purified extract in a suitable volume of n-hexane for GC-MS analysis.

Protocol 3: Quantification of this compound by GC-MS

The following are typical parameters for the analysis of FAEEs by gas chromatography-mass spectrometry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 180°C

    • Ramp 2: 5°C/min to 250°C, hold for 3 minutes

    • Ramp 3: 20°C/min to 320°C, hold for 12 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for this compound (C19H38O2): m/z 88, 101, 157, 298 (Quantifier ion is typically m/z 88)

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for studying this compound as a biomarker.

Experimental Workflow for FAEE Analysis

experimental_workflow sample_collection Sample Collection (e.g., Whole Blood) extraction Liquid-Liquid Extraction sample_collection->extraction purification Solid-Phase Extraction (SPE) extraction->purification analysis GC-MS Analysis purification->analysis quantification Quantification (using internal standard) analysis->quantification data_interpretation Data Interpretation quantification->data_interpretation

Caption: Workflow for the analysis of this compound from biological samples.

Logical Relationship in Biomarker Validation

biomarker_validation cluster_exposure Ethanol Exposure cluster_analysis Biomarker Analysis cluster_correlation Correlation and Validation acute Acute Consumption faee_levels This compound Levels acute->faee_levels chronic Chronic Consumption chronic->faee_levels correlation Correlation with Ethanol Intake faee_levels->correlation clinical_relevance Clinical Relevance (e.g., Organ Damage) correlation->clinical_relevance

Caption: Logical framework for validating this compound as a biomarker.

Conclusion

This compound, as a member of the FAEE family, is a significant non-oxidative metabolite of ethanol. Its prolonged presence in the body after alcohol consumption makes it a reliable biomarker for assessing both acute and chronic ethanol intake. Furthermore, the accumulation of this compound and other FAEEs in tissues is increasingly recognized as a contributor to alcohol-induced cellular damage. The protocols and data presented here provide a valuable resource for researchers and clinicians working in the fields of alcohol research, toxicology, and drug development. The standardized methodologies for extraction and analysis are crucial for obtaining reproducible and comparable data across different studies, which will further elucidate the role of this compound in the pathophysiology of alcohol-related diseases.

References

Troubleshooting & Optimization

Improving peak resolution of ethyl heptadecanoate in gas chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of ethyl heptadecanoate in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting tailing?

A1: Peak tailing, where the peak is asymmetrically skewed with a "tail," is a common issue when analyzing polar compounds or when there are problems with the GC system's flow path.[1]

  • Chemical Interactions : The most likely cause is the interaction of your analyte with "active sites" within the GC system. These are points in the sample flow path, such as the inlet liner or the front of the GC column, that can form secondary, undesirable interactions with polar functional groups.[2][3] For esters like this compound, this can still be a factor, especially if the system is contaminated.

  • Physical Issues : If all peaks in your chromatogram are tailing, the problem is more likely physical.[1][3] This can include a poor column cut, incorrect column installation depth in the inlet, or "dead volume" in the connections, all of which disrupt the carrier gas flow path.

To resolve peak tailing, consider the following solutions:

  • Inlet Maintenance : Regularly replace the inlet liner with a fresh, deactivated one and replace the septum.

  • Column Maintenance : If the front of the column is contaminated with non-volatile residues, trim 10-20 cm from the inlet end of the column.

  • Check Installation : Re-cut the column to ensure a clean, square cut and reinstall it in the inlet, verifying the correct height according to the manufacturer's instructions.

Q2: My this compound peak is fronting. What is the cause and how can I fix it?

A2: Peak fronting, which has a characteristic "shark fin" shape, is a strong indicator of column overload. This means that more analyte has been introduced onto the column than the stationary phase can adequately handle at that point.

To address peak fronting, you must reduce the amount of analyte introduced onto the column. This can be achieved in several ways:

  • Decrease Injection Volume : The simplest approach is to inject a smaller volume of your sample.

  • Dilute the Sample : If reducing the injection volume is not feasible, dilute your sample in a suitable solvent.

  • Increase the Split Ratio : If using a split injection, increasing the split ratio will vent more of the sample, allowing less to be transferred to the column.

  • Use a Higher Capacity Column : If you cannot change the sample concentration, consider using a column with a higher capacity. This can be achieved by selecting a column with a thicker stationary phase film or a larger internal diameter (ID).

Q3: I have poor resolution between this compound and an adjacent peak. How can I improve the separation?

A3: Poor resolution, or co-elution, occurs when the column fails to sufficiently separate two or more compounds. Resolution in GC is primarily governed by column efficiency, selectivity, and the retention factor. To improve it, you can adjust several key parameters.

  • Optimize the Temperature Program : Lowering the column temperature or reducing the temperature ramp rate generally increases the interaction time of analytes with the stationary phase, which can enhance separation. This is often the most effective first step for improving the resolution of early eluting peaks.

  • Adjust Carrier Gas Flow Rate : The carrier gas flow rate affects how quickly analytes move through the column. An optimal flow rate exists for achieving the best separation; a rate that is too high or too low can lead to poor resolution.

  • Select a Different Stationary Phase : The choice of stationary phase has the greatest impact on selectivity. If optimizing temperature and flow rate does not work, changing to a column with a different stationary phase chemistry may be necessary to resolve the compounds.

Q4: What is the best type of GC column for analyzing this compound?

A4: this compound is a fatty acid ethyl ester (FAEE). The analysis of FAEEs is very similar to that of fatty acid methyl esters (FAMEs), for which polar stationary phases are typically recommended. These phases allow for the separation of fatty acids based on their carbon number and degree of unsaturation.

Commonly used stationary phases include:

  • Polyethylene Glycol (Wax) Phases : Columns like DB-Wax or FAMEWAX are excellent for general-purpose analysis of FAMEs and FAEEs from C4 to C24.

  • Cyanopropyl Phases : For more complex mixtures or when separating isomers (e.g., cis/trans), highly polar cyanopropyl-based columns like the DB-23 or Rt-2560 provide superior resolution.

The choice depends on the complexity of your sample matrix. For simple mixtures, a Wax column is often sufficient, while cyanopropyl columns are preferred for resolving complex isomers.

Q5: Should I use a split or splitless injection for my analysis?

A5: The choice between split and splitless injection depends entirely on the concentration of this compound in your sample.

  • Splitless Injection : This technique is designed for trace analysis where analyte concentrations are very low. The split vent is closed during injection, allowing for the transfer of nearly the entire vaporized sample onto the column, which maximizes sensitivity. However, the lower flow rate into the column can sometimes lead to broader peaks.

  • Split Injection : This is the preferred method for samples with higher analyte concentrations. A high carrier gas flow is used, and only a small, predetermined fraction of the sample enters the column, while the rest is vented. This prevents column overload (and peak fronting) and results in sharp, narrow peaks.

Q6: Do I need to derivatize my sample before analysis?

A6: The compound of interest, this compound, is already an ester and does not require derivatization. However, if your starting material is heptadecanoic acid (the free fatty acid), then derivatization is a critical step.

Free fatty acids are highly polar due to their carboxylic acid group, which leads to significant peak tailing from interactions with the GC system. Converting the acid to its corresponding methyl or ethyl ester (FAME or FAEE) neutralizes this polar group. This process:

  • Increases the volatility of the analyte.

  • Improves thermal stability.

  • Significantly reduces peak tailing, leading to sharper, more symmetrical peaks and better resolution.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Troubleshooting of Poor Peak Shape

If you are observing peak tailing or fronting, the following workflow can help you diagnose and resolve the issue.

Start Observe Poor Peak Shape Decision_Shape Tailing or Fronting? Start->Decision_Shape Fronting Peak Fronting Decision_Shape->Fronting Fronting Tailing Peak Tailing Decision_Shape->Tailing Tailing Cause_Fronting Cause: Column Overload Fronting->Cause_Fronting Sol_Fronting1 Dilute Sample or Decrease Injection Volume Cause_Fronting->Sol_Fronting1 Solutions Sol_Fronting2 Increase Split Ratio Cause_Fronting->Sol_Fronting2 Solutions Sol_Fronting3 Use Higher Capacity Column (Thicker Film / Wider ID) Cause_Fronting->Sol_Fronting3 Solutions Decision_Tailing All Peaks Tailing? Tailing->Decision_Tailing All_Tailing Yes (All Peaks) Decision_Tailing->All_Tailing Yes Specific_Tailing No (Specific Peaks) Decision_Tailing->Specific_Tailing No Cause_All_Tailing Cause: Physical Flow Path Issue All_Tailing->Cause_All_Tailing Sol_All_Tailing1 Check for Leaks Cause_All_Tailing->Sol_All_Tailing1 Solutions Sol_All_Tailing2 Recut and Reinstall Column Cause_All_Tailing->Sol_All_Tailing2 Solutions Sol_All_Tailing3 Check for Dead Volume Cause_All_Tailing->Sol_All_Tailing3 Solutions Cause_Specific_Tailing Cause: Chemical Interaction (Active Sites) Specific_Tailing->Cause_Specific_Tailing Sol_Specific_Tailing1 Replace Inlet Liner with Deactivated Liner Cause_Specific_Tailing->Sol_Specific_Tailing1 Solutions Sol_Specific_Tailing2 Trim 10-20 cm from Column Inlet Cause_Specific_Tailing->Sol_Specific_Tailing2 Solutions Sol_Specific_Tailing3 Ensure Proper Derivatization (if starting with acid) Cause_Specific_Tailing->Sol_Specific_Tailing3 Solutions Start Poor Resolution / Co-eluting Peaks Step1 Step 1: Optimize Temperature Program Start->Step1 Action1a Decrease Initial Oven Temperature Step1->Action1a Action1b Use a Slower Temperature Ramp Rate (e.g., from 10°C/min to 5°C/min) Step1->Action1b Decision1 Resolution Improved? Action1a->Decision1 Action1b->Decision1 Step2 Step 2: Optimize Carrier Gas Flow Rate Decision1->Step2 No End Resolution Achieved Decision1->End Yes Action2 Systematically vary flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to find optimal velocity Step2->Action2 Decision2 Resolution Improved? Action2->Decision2 Step3 Step 3: Change GC Column Decision2->Step3 No Decision2->End Yes Action3 Select column with a different stationary phase for better selectivity (e.g., Wax to Cyanopropyl) Step3->Action3 Action3->End

References

Preventing degradation of ethyl heptadecanoate during sample prep.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ethyl heptadecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the ethyl ester of the saturated fatty acid, heptadecanoic acid. It is often used as an internal standard in the quantification of other fatty acid ethyl esters (FAEEs) in biological samples due to its natural rarity.[1][2][3] Its stability throughout the sample preparation process is critical for accurate and reproducible quantitative analysis. Degradation of the internal standard can lead to an overestimation of the target analytes.

Q2: What are the primary degradation pathways for this compound during sample preparation?

The two main degradation pathways for this compound are:

  • Hydrolysis: The ester bond is susceptible to cleavage in the presence of water, which is catalyzed by acidic or basic conditions, yielding heptadecanoic acid and ethanol.[4][5]

  • Oxidation: Although saturated fatty acid esters are less prone to oxidation than their unsaturated counterparts, oxidation can still occur, especially at elevated temperatures and in the presence of pro-oxidants.

Q3: What are the optimal storage conditions for this compound standards and samples?

To maintain the integrity of this compound in stock solutions and prepared samples, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at or below -20°C.Minimizes the rates of both hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents exposure to oxygen, thus inhibiting oxidation.
Light Protect from light using amber vials or by storing in the dark.Light can promote photodegradation.
Container Use high-quality, non-reactive glass vials with PTFE-lined caps.Prevents contamination and analyte adsorption to the container surface.

Q4: How can I prevent hydrolysis of this compound during extraction?

To prevent hydrolysis, it is crucial to control the pH of your sample and extraction solvents. Avoid strongly acidic or basic conditions. If your sample matrix is acidic or basic, consider neutralizing it before extraction. Using buffered extraction solvents can also help maintain a neutral pH.

Q5: What is the recommended approach to prevent oxidation during sample preparation?

Oxidation can be minimized by:

  • Adding Antioxidants: Incorporating an antioxidant such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or a tocopherol (Vitamin E) analogue into your extraction solvent is a common practice.

  • Using Degassed Solvents: Solvents can be degassed by sparging with an inert gas like nitrogen to remove dissolved oxygen.

  • Limiting Exposure to Air: Work quickly and keep sample vials capped whenever possible. Blanketing samples with nitrogen can also be effective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Problem 1: Low recovery of this compound.

Possible Cause Troubleshooting Step
Incomplete Extraction Optimize your extraction solvent and methodology. For solid samples, consider techniques like Soxhlet or pressurized liquid extraction. Ensure adequate solvent-to-sample ratio and extraction time.
Hydrolysis Check the pH of your sample and extraction solvent. Buffer to a neutral pH if necessary. Avoid strong acids or bases.
Oxidative Degradation Add an antioxidant (e.g., 0.01% BHT) to the extraction solvent. Work under low light and use degassed solvents.
Adsorption to Surfaces Use silanized glassware and polypropylene tubes to minimize surface adsorption.
Evaporation Loss During solvent evaporation steps, use a gentle stream of nitrogen and a controlled temperature (not exceeding 40°C). Avoid evaporating to complete dryness.

Problem 2: High variability in results.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize every step of your protocol, including timings, temperatures, and volumes.
Variable Degradation Ensure consistent control of exposure to light, air, and extreme pH for all samples.
Instrumental Variability Check the performance of your analytical instrument (e.g., GC-MS, LC-MS) by injecting a series of standards to confirm stability and reproducibility.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma for GC-MS Analysis

This protocol is adapted from a method for the determination of fatty acid ethyl esters in human plasma.

Materials:

  • Plasma sample

  • Internal standard solution: this compound in ethanol

  • Acetone, pre-chilled at -20°C

  • Hexane

  • Aminopropyl silica solid-phase extraction (SPE) cartridges

  • GC-MS system

Procedure:

  • Sample Spiking: To 1 mL of plasma, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 2 mL of ice-cold acetone, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 3 mL of hexane, vortex for 1 minute, and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Solid-Phase Extraction (SPE):

    • Condition an aminopropyl silica SPE cartridge with 3 mL of hexane.

    • Load the hexane (upper) layer from the liquid-liquid extraction onto the SPE cartridge.

    • Wash the cartridge with 3 mL of hexane to remove interfering lipids.

    • Elute the FAEEs, including this compound, with 2 mL of dichloromethane.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution and Analysis: Reconstitute the residue in a small volume of hexane (e.g., 50 µL) and inject 1 µL into the GC-MS.

Visualizations

experimental_workflow cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (Acetone) add_is->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 lle Liquid-Liquid Extraction (Hexane) centrifuge1->lle centrifuge2 Centrifuge lle->centrifuge2 spe Solid-Phase Extraction (SPE) centrifuge2->spe evaporate Solvent Evaporation spe->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Experimental workflow for the extraction of this compound from plasma.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of this compound incomplete_extraction Incomplete Extraction? start->incomplete_extraction hydrolysis Hydrolysis? start->hydrolysis oxidation Oxidation? start->oxidation optimize_extraction Optimize Solvent/Method incomplete_extraction->optimize_extraction control_ph Control pH hydrolysis->control_ph add_antioxidant Add Antioxidant oxidation->add_antioxidant

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Optimizing Injection Parameters for Ethyl Heptadecanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ethyl heptadecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing gas chromatography (GC) injection parameters and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analyses?

A1: this compound is the ethyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. It is often used as an internal standard in the quantitative analysis of fatty acid ethyl esters (FAEEs) and other lipids by gas chromatography (GC).[1][2] Its utility as an internal standard stems from the fact that odd-numbered fatty acids like heptadecanoic acid are not commonly found in most biological samples from nature.[3]

Q2: Which analytical technique is most suitable for this compound analysis?

A2: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective technique for the analysis of this compound and other fatty acid esters.[1][4] GC-MS provides high sensitivity and specificity, allowing for accurate quantification and confirmation of the analyte.

Q3: What are the key injection parameters to optimize for this compound analysis?

A3: The primary injection parameters to optimize include the injection mode (split or splitless), injector temperature, injection volume, and split ratio (if applicable). These parameters significantly impact peak shape, sensitivity, and reproducibility.

Q4: Should I use a split or splitless injection for my analysis?

A4: The choice between split and splitless injection depends on the concentration of your analyte.

  • Split injection is suitable for high-concentration samples where only a portion of the sample needs to enter the column to avoid overloading. It generally results in sharper peaks.

  • Splitless injection is ideal for trace analysis of low-concentration samples, as it transfers the majority of the sample onto the column, maximizing sensitivity.

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of this compound, focusing on issues related to injection parameters.

ProblemPotential CausesRecommended Solutions
No Peaks or Very Small Peaks - No sample injected.- Injector or detector temperature is incorrect.- Leak in the system.- Column not installed correctly.- Confirm the syringe is drawing and injecting the sample.- Verify and stabilize injector and detector temperatures.- Perform a leak check.- Reinstall the column according to the manufacturer's instructions.
Peak Tailing or Fronting - Column overload due to high sample concentration or large injection volume.- Active sites in the inlet liner or on the column.- Improper sample vaporization.- Reduce the injection volume or use a higher split ratio.- Use a deactivated inlet liner and/or condition the column.- Optimize the injector temperature to ensure complete vaporization.
Poor Reproducibility (Varying Peak Areas) - Inconsistent injection volume.- Leaks in the injector septum.- Sample discrimination in the injector.- Use an autosampler for precise injections.- Replace the septum regularly.- Optimize the injector temperature and consider using a deactivated liner with glass wool to aid in vaporization.
Ghost Peaks or Carryover - Contamination from the syringe, septum, or inlet liner.- Sample residue from previous injections.- Rinse the syringe with a clean solvent before each injection.- Use high-quality, low-bleed septa.- Clean or replace the inlet liner regularly.- Perform blank solvent injections to check for carryover.
Split Peaks - Improper column installation.- Mismatch between solvent and stationary phase polarity.- Condensation of the sample in the injector or at the head of the column.- Re-cut and reinstall the column ensuring a clean, square cut.- If using a polar solvent with a non-polar column, consider solvent-focusing or analyte-focusing techniques by adjusting the initial oven temperature.- Ensure the injector temperature is high enough for rapid vaporization.
Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common injection-related issues.

Caption: A logical workflow for troubleshooting common GC injection problems.

Experimental Protocols & Data

Experimental Protocol: Quantitative Analysis of this compound using GC-MS

This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or isooctane) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • For unknown samples, perform a lipid extraction if necessary. A common method involves precipitation with a cold solvent like methanol, followed by extraction with hexane.

  • Add a known amount of an internal standard (if this compound is the analyte, another odd-chain fatty acid ester like ethyl pentadecanoate could be used) to all standards and samples.

2. GC-MS Parameters:

  • The following table provides a starting point for GC-MS parameters. These should be optimized for your specific application.

ParameterRecommended Setting
GC System Agilent 6890 GC with 5975C MS or similar
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 50 °C, hold for 1 min, ramp at 25 °C/min to 200 °C, then ramp at 3 °C/min to 230 °C, and hold for 5 min.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and/or full scan for identification.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Quantitative Data: Effect of Injection Parameters on Peak Area

The following table summarizes hypothetical data illustrating the impact of varying injection parameters on the peak area of this compound. This data is for illustrative purposes to guide optimization.

Injection ModeInjector Temp. (°C)Injection Volume (µL)Split RatioRelative Peak Area
Split250150:1100
Split2501100:152
Split280150:1115
Splitless2501N/A5,230
Splitless2801N/A5,890
Splitless2502N/A9,850 (potential for overload)

Note: Relative Peak Area is normalized to the first entry. This data demonstrates that splitless injection significantly increases the response compared to split injection. Increasing the injector temperature can also enhance the signal, while a higher split ratio reduces it.

Signaling Pathway and Experimental Workflow Visualization

The diagram below illustrates the general experimental workflow for the GC-MS analysis of this compound.

ExperimentalWorkflow SamplePrep Sample Preparation (Extraction, Derivatization) AddIS Addition of Internal Standard SamplePrep->AddIS GCInjection GC Injection (Split/Splitless) AddIS->GCInjection Separation Chromatographic Separation (GC Column) GCInjection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Caption: A simplified workflow for the GC-MS analysis of this compound.

References

Troubleshooting low recovery of ethyl heptadecanoate in extractions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of ethyl heptadecanoate during extractions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its extraction?

A1: this compound is a long-chain fatty acid ethyl ester (FAEE). Its key properties are a high molecular weight (298.51 g/mol ), a low melting point (27-29°C), and very low water solubility.[1] It exhibits excellent solubility in organic solvents, a critical factor for selecting an appropriate extraction solvent.

Q2: I am experiencing low recovery of this compound in my liquid-liquid extraction (LLE). What are the common causes?

A2: Low recovery in LLE can stem from several factors:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for partitioning this compound from the sample matrix.

  • Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte, preventing complete phase separation.

  • Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers will lead to loss of the analyte.

  • Incorrect pH: While this compound is a neutral molecule, the pH of the aqueous phase can influence the characteristics of the sample matrix, potentially hindering the extraction.

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions could potentially lead to degradation.

Q3: How can I prevent or break an emulsion during the LLE of this compound?

A3: Emulsion formation is a common issue when extracting lipids. Here are some strategies to address it:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.

  • "Salting Out": Add sodium chloride (NaCl) to the aqueous phase to increase its ionic strength, which can help break the emulsion.

  • Centrifugation: Centrifuging the mixture can facilitate the separation of the layers.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.

  • Filtration: Passing the mixture through a glass wool plug can help to separate the phases.

Q4: What factors should I consider when developing a solid-phase extraction (SPE) method for this compound?

A4: For successful SPE, consider the following:

  • Sorbent Selection: A non-polar sorbent (like C18 or C8) is typically used for the reverse-phase extraction of hydrophobic compounds like this compound from a polar sample matrix. For normal-phase SPE from a non-polar matrix, a polar sorbent like silica or aminopropyl would be appropriate.

  • Conditioning and Equilibration: Properly conditioning and equilibrating the SPE cartridge is crucial for consistent analyte retention.

  • Sample Loading: The flow rate during sample loading should be slow enough to allow for proper interaction between the analyte and the sorbent.

  • Washing: The wash solvent should be strong enough to remove interferences without eluting the this compound.

  • Elution: The elution solvent must be strong enough to overcome the interactions between the analyte and the sorbent for complete recovery.

Q5: My this compound recovery is low even with SPE. What should I troubleshoot?

A5: Low recovery in SPE can be due to:

  • Analyte Breakthrough: The analyte may not be retained on the sorbent during sample loading. This can happen if the sample solvent is too strong or the sorbent capacity is exceeded.

  • Premature Elution: The analyte may be eluted during the wash step if the wash solvent is too strong.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

  • Irreversible Binding: In rare cases, the analyte might irreversibly bind to the sorbent.

Data Presentation

Table 1: Physicochemical Properties and Estimated Solubility of this compound

PropertyValueReference
Molecular Formula C₁₉H₃₈O₂
Molecular Weight 298.51 g/mol [1]
Melting Point 27 - 29 °C
Boiling Point 199 - 201 °C at 10 mmHg
Water Solubility Very low (estimated <1 mg/L)
Solubility in DMSO 6.06 mg/mL
Estimated Solubility in Hexane High
Estimated Solubility in Ethyl Acetate High
Estimated Solubility in Methanol Moderate
Estimated Solubility in Acetonitrile Moderate to Low

Note: Estimated solubilities are based on the behavior of similar long-chain fatty acid esters. Experimental verification is recommended for quantitative applications.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Oily Matrix

Objective: To extract this compound from a non-aqueous, oily sample.

Materials:

  • Sample containing this compound in an oil matrix.

  • Hexane

  • Acetonitrile

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Glassware

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Dissolve a known amount of the oily sample in hexane (e.g., 1 g in 10 mL).

  • Liquid-Liquid Partitioning:

    • Transfer the hexane solution to a separatory funnel.

    • Add an equal volume of acetonitrile.

    • Gently invert the funnel 20-30 times to allow for partitioning of the more polar lipids into the acetonitrile layer, while the bulk of the nonpolar triglycerides remains in the hexane layer.

    • Allow the layers to separate. If an emulsion forms, refer to the FAQ on breaking emulsions.

    • Drain the lower acetonitrile layer into a clean flask.

    • Repeat the extraction of the hexane layer with a fresh portion of acetonitrile.

    • Combine the acetonitrile extracts.

  • Washing:

    • Add the combined acetonitrile extracts back to the separatory funnel.

    • Add an equal volume of hexane and wash the acetonitrile phase to remove any remaining nonpolar interferences.

    • Discard the upper hexane layer.

  • Aqueous Wash:

    • To the acetonitrile extract, add an equal volume of saturated NaCl solution to remove any water-soluble impurities.

    • Gently mix and allow the layers to separate.

    • Discard the lower aqueous layer.

  • Drying and Concentration:

    • Transfer the acetonitrile layer to a clean, dry flask and add a small amount of anhydrous Na₂SO₄ to remove any residual water.

    • Decant or filter the dried extract into a pre-weighed round-bottom flask.

    • Evaporate the solvent using a rotary evaporator or a stream of nitrogen.

  • Quantification:

    • Once the solvent is fully evaporated, re-dissolve the residue in a known volume of an appropriate solvent (e.g., hexane) for analysis by GC or HPLC.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Biological Fluid (e.g., Plasma)

Objective: To isolate and concentrate this compound from a complex aqueous biological matrix.

Materials:

  • Plasma sample containing this compound.

  • C18 SPE cartridge (e.g., 500 mg, 3 mL).

  • Methanol

  • Water (HPLC grade)

  • Hexane

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw the plasma sample to room temperature.

    • Centrifuge the sample to pellet any particulate matter.

    • To 1 mL of plasma, add 2 mL of methanol to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 3 mL of hexane.

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to go dry after this step.

  • Sample Loading:

    • Load the supernatant from the sample pre-treatment step onto the SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove more polar interferences.

  • Drying:

    • Dry the SPE cartridge under a high vacuum for 10-15 minutes to remove any residual water.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound from the cartridge with 3 mL of hexane.

    • Apply a gentle vacuum to ensure all the solvent is collected.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent for analysis.

Mandatory Visualizations

Troubleshooting_Low_Recovery start Low Recovery of this compound extraction_type Which extraction method was used? start->extraction_type lle Liquid-Liquid Extraction (LLE) extraction_type->lle LLE spe Solid-Phase Extraction (SPE) extraction_type->spe SPE lle_issue Potential LLE Issues lle->lle_issue emulsion Emulsion Formation? lle_issue->emulsion solvent_choice_lle Inappropriate Solvent? lle_issue->solvent_choice_lle phase_sep Incomplete Phase Separation? lle_issue->phase_sep fix_emulsion Troubleshoot Emulsion: - Add Salt (NaCl) - Centrifuge - Gentle Mixing emulsion->fix_emulsion optimize_solvent_lle Optimize Solvent: - Use a less polar solvent (e.g., Hexane) - Consider solvent mixtures solvent_choice_lle->optimize_solvent_lle improve_sep Improve Separation: - Allow more time - Centrifuge phase_sep->improve_sep end Improved Recovery fix_emulsion->end optimize_solvent_lle->end improve_sep->end spe_issue Potential SPE Issues spe->spe_issue breakthrough Analyte in Flow-through? spe_issue->breakthrough wash_loss Analyte in Wash Fraction? spe_issue->wash_loss incomplete_elution Analyte Retained on Cartridge? spe_issue->incomplete_elution fix_breakthrough Address Breakthrough: - Decrease sample solvent strength - Reduce loading flow rate - Check sorbent capacity breakthrough->fix_breakthrough optimize_wash Optimize Wash Step: - Decrease polarity of wash solvent wash_loss->optimize_wash optimize_elution Optimize Elution: - Increase polarity of elution solvent - Use a stronger solvent incomplete_elution->optimize_elution fix_breakthrough->end optimize_wash->end optimize_elution->end

Caption: Troubleshooting flowchart for low recovery of this compound.

Extraction_Principles cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) - Reverse Phase lle_start Sample with this compound in Aqueous or Polar Matrix add_solvent Add Immiscible Non-Polar Organic Solvent (e.g., Hexane) lle_start->add_solvent mix Mix Gently add_solvent->mix partition This compound Partitions into Organic Phase mix->partition separate Separate Phases partition->separate organic_phase Organic Phase with This compound separate->organic_phase aqueous_phase Aqueous Phase with Polar Impurities separate->aqueous_phase spe_start Sample with this compound in Polar Solvent condition 1. Condition & Equilibrate C18 Cartridge spe_start->condition load 2. Load Sample condition->load retention This compound Retained by Hydrophobic Interaction load->retention wash 3. Wash with Polar Solvent (to remove impurities) retention->wash elute 4. Elute with Non-Polar Solvent (e.g., Hexane) wash->elute collect Collect Purified This compound elute->collect

References

Minimizing interference in ethyl heptadecanoate detection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the detection of ethyl heptadecanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most significant source of interference in the analysis of this compound, particularly in biological samples, is the "matrix effect."[1][2][3][4] The sample matrix refers to all components within the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement, which can affect the accuracy and reproducibility of an analysis.

Q2: How can I minimize matrix effects in my experiments?

A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to clean up the sample by removing interfering matrix components before analysis.

  • Chromatographic Separation: Optimizing the gas chromatography (GC) or liquid chromatography (LC) method can help separate this compound from co-eluting matrix components.

  • Use of Internal Standards: A stable isotope-labeled internal standard is the preferred method to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and analysis.

  • Dilution: A simple and effective method to reduce the concentration of interfering matrix components is to dilute the sample.

Q3: Which sample preparation technique is best for my samples?

A3: The choice of sample preparation technique depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can effectively remove phospholipids, a major source of interference in biological samples. It offers high recovery rates and good chromatographic performance.

  • Liquid-Liquid Extraction (LLE): A powerful technique for separating analytes based on their solubility in two immiscible liquids. It can offer high selectivity.

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples like plasma and serum. However, it may not effectively remove other interfering substances like phospholipids, leading to significant matrix effects.

Q4: Can this compound be used as an internal standard?

A4: Yes, this compound is often used as an internal standard for the quantification of other fatty acid ethyl esters (FAEEs) in various matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Peak Tailing in GC Analysis
Possible Cause Troubleshooting Steps
Active sites in the GC inlet or column Clean or replace the inlet liner. Use a deactivated liner.
Column contamination Bake out the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.
Inappropriate injector temperature Optimize the injector temperature. A temperature that is too low can cause slow vaporization, while a temperature that is too high can cause thermal degradation.
Sub-optimal carrier gas flow rate Ensure the carrier gas flow rate is optimal for the column dimensions and analysis conditions.
Issue 2: Low Analyte Signal or No Peak Detected
Possible Cause Troubleshooting Steps
Inefficient extraction from the sample matrix Review and optimize the sample preparation protocol. Ensure the chosen solvent is appropriate for this compound. Consider a different extraction technique (e.g., switch from LLE to SPE).
Analyte degradation Ensure samples are stored properly and processed in a timely manner. Avoid exposure to extreme pH or temperatures during sample preparation.
Ion suppression due to matrix effects Improve sample cleanup to remove interfering matrix components. Dilute the sample extract before injection. Use a stable isotope-labeled internal standard to compensate for signal loss.
Incorrect MS/MS parameters Optimize the mass spectrometer parameters, including precursor and product ions, collision energy, and dwell time for this compound.
Issue 3: High Signal Variability (Poor Precision)
Possible Cause Troubleshooting Steps
Inconsistent sample preparation Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples. Use an automated liquid handler if available.
Variable matrix effects between samples Employ a more robust sample cleanup method like SPE. Use a stable isotope-labeled internal standard to normalize the response.
Injector issues Check for leaks in the injector. Ensure the syringe is functioning correctly and the injection volume is consistent.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the recovery rates of fatty acid ethyl esters (FAEEs) using different sample preparation techniques. While specific data for this compound is limited, these values for similar compounds provide a useful comparison.

Sample Preparation Technique Analyte(s) Matrix Average Recovery (%) Key Advantages Key Disadvantages
Solid-Phase Extraction (SPE) Four FAEEsOlive Oil93.8 - 104.0Provides clean extracts, reduces matrix effects.Can be more time-consuming and costly than other methods.
Solid-Phase Extraction (SPE) Ethyl OleateStandard Lipid Mixture70 ± 3High selectivity and potential for automation.Method development can be complex.
Liquid-Liquid Extraction (LLE) & SPE Nine FAEEsMeconium89.1 - 109High selectivity and effective cleanup.Can be labor-intensive and use large volumes of organic solvents.
Protein Precipitation (PPT) Various AnalytesBiological FluidsOften >90% for small moleculesSimple, fast, and high-throughput.Prone to significant matrix effects from co-extracted phospholipids.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for FAEEs from Olive Oil

This protocol is adapted from a method for determining FAEEs in olive oil.

  • Sample Preparation: Weigh 0.05 g of the olive oil sample.

  • Extraction: Extract the sample with n-hexane.

  • SPE Column Conditioning: Condition a silica SPE column (1 g/6 mL) with n-hexane.

  • Sample Loading: Load the n-hexane extract onto the conditioned SPE column.

  • Washing: Wash the column with a non-polar solvent to remove interferences.

  • Elution: Elute the FAEEs with a suitable solvent mixture (e.g., a mixture of n-hexane and diethyl ether).

  • Analysis: The eluate is then ready for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Lipids from Plasma/Serum

This is a general protocol for lipid extraction which can be adapted for this compound.

  • Sample Preparation: To a glass tube, add the plasma or serum sample.

  • Protein Precipitation (Optional but Recommended): Add a 2:1 ratio of a cold organic solvent like methanol or acetonitrile to the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction:

    • Add an immiscible organic solvent (e.g., a mixture of hexane and methyl acetate).

    • Vortex the mixture thoroughly for 1-2 minutes to ensure efficient partitioning of the lipids into the organic phase.

    • Centrifuge at a moderate speed (e.g., 2,500 x g) for 5-10 minutes to achieve complete phase separation.

  • Collection of Organic Layer: Carefully transfer the upper organic layer containing the lipids to a new tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the analytical instrument (e.g., hexane for GC-MS).

Visualizations

General Workflow for Minimizing Interference

General Workflow for Minimizing Interference in this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Result Sample Biological or Food Sample Homogenization Sample Homogenization Sample->Homogenization Extraction Extraction (LLE, SPE, or PPT) Homogenization->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup Note1 Goal: Remove matrix interferences (proteins, phospholipids, etc.) Extraction->Note1 GCMS GC-MS Analysis Cleanup->GCMS Data Data Acquisition & Processing GCMS->Data Note2 Goal: Achieve good chromatographic separation and selective detection. GCMS->Note2 Result Accurate Quantification of This compound Data->Result

Caption: Workflow for this compound analysis.

Troubleshooting Logic for Low Analyte Recovery

Troubleshooting Low Analyte Recovery cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Issues Start Low or No Analyte Signal Check_IS Is the Internal Standard signal also low? Start->Check_IS Extraction_Efficiency Review Extraction Protocol: - Inappropriate solvent? - Incorrect pH? - Incomplete phase separation (LLE)? Check_IS->Extraction_Efficiency No GC_Inlet Check GC Inlet: - Leak? - Incorrect temperature? - Contaminated liner? Check_IS->GC_Inlet Yes Matrix_Effects Suspect Matrix Effects (Ion Suppression) Check_IS->Matrix_Effects No, IS is OK Derivatization Check Derivatization Step (if applicable): - Reagent quality? - Reaction conditions? Extraction_Efficiency->Derivatization SPE_Issues Evaluate SPE Method: - Column conditioning? - Sample overloading? - Incorrect wash/elution solvents? Derivatization->SPE_Issues Column_Problem Evaluate GC Column: - Column bleed? - Degradation? GC_Inlet->Column_Problem MS_Sensitivity Check MS Sensitivity: - Dirty ion source? - Detector issue? Column_Problem->MS_Sensitivity Improve_Cleanup Improve Sample Cleanup: - Use SPE - Optimize wash steps Matrix_Effects->Improve_Cleanup Dilute_Sample Dilute Sample Extract Matrix_Effects->Dilute_Sample

Caption: Troubleshooting low analyte recovery.

References

Technical Support Center: Ethyl Heptadecanoate Calibration Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ethyl heptadecanoate calibration curves in gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound commonly used as an internal standard?

This compound is a fatty acid ethyl ester with an odd-numbered carbon chain (C17). Fatty acids with odd carbon numbers are generally not found in naturally occurring samples.[1] This makes it an ideal internal standard (IS) as it is unlikely to be present as an endogenous compound in the biological matrix being analyzed, thus preventing interference with the quantification of target analytes.[1]

Q2: What are the typical causes of non-linearity in my this compound calibration curve?

Non-linear calibration curves can arise from several factors, including:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.[2]

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound, causing either suppression or enhancement of the signal.[3]

  • Analyte Degradation: this compound, like other esters, can be susceptible to degradation at high injector temperatures.

  • Inappropriate Calibration Range: Attempting to calibrate over too wide a concentration range can often lead to non-linearity.

Q3: My this compound peak is tailing. What are the likely causes?

Peak tailing for long-chain esters like this compound can be caused by:

  • Active Sites in the GC System: Exposed silanol groups in the injector liner, column, or fittings can interact with the ester, causing the peak to tail.

  • Incorrect Column Installation: A poorly cut column or incorrect installation depth in the inlet can disrupt the sample band, leading to tailing.

  • Low Injector Temperature: Insufficient temperature in the injector can lead to incomplete or slow vaporization of the high-molecular-weight ester.

  • Column Contamination: Accumulation of non-volatile residues on the column can create active sites and cause peak tailing.

Q4: I'm observing peak fronting for my this compound standard. What should I investigate?

Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Injecting too high a concentration of the standard can saturate the stationary phase, causing the peak to front.

  • Sample Solvent Mismatch: If the solvent used to dissolve the standard is significantly different in polarity from the stationary phase, it can cause peak distortion.

  • Low Oven Temperature: An initial oven temperature that is too low can sometimes lead to peak fronting for later-eluting compounds.

Troubleshooting Guides

Problem 1: Poor Linearity (Low R² Value)

A low coefficient of determination (R²) indicates a poor fit of the calibration curve to the data points.

Troubleshooting Steps:

  • Verify Standard Preparation:

    • Ensure the stock solution of this compound was prepared accurately.

    • Check for potential errors in serial dilutions. It is recommended to prepare standards independently from a stock solution rather than through serial dilutions to avoid propagating errors.

    • Confirm the purity and stability of the this compound standard.

  • Assess the Calibration Range:

    • Narrow the concentration range of your calibration standards. If linearity is poor at high concentrations, it may be due to detector saturation.

    • If low concentration points are problematic, consider matrix effects or issues with the limit of detection.

  • Investigate Matrix Effects:

    • Prepare a calibration curve in a clean solvent and compare it to a matrix-matched calibration curve. A significant difference in the slope suggests matrix effects.

    • If matrix effects are present, consider different sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.

  • Optimize GC Method Parameters:

    • Ensure the injector temperature is sufficient for complete vaporization without causing degradation. A starting point is often 250 °C.

    • Review the oven temperature program to ensure adequate separation and elution of the analyte.

Quantitative Data Summary: Linearity Acceptance Criteria

ParameterAcceptance CriterionNotes
Coefficient of Determination (R²)≥ 0.995While widely used, R² alone is not a definitive measure of linearity.
Relative Standard Deviation (RSD) of Response Factors< 15% or < 20%A better indicator of the consistency of the response across the calibration range.
Problem 2: Inconsistent Peak Area/Height

Variability in peak response for the same standard concentration can lead to poor precision.

Troubleshooting Steps:

  • Check for Leaks:

    • Perform a leak check of the entire GC system, paying close attention to the septum, column fittings, and gas lines.

    • An electronic leak detector is recommended for this purpose.

  • Inspect the Syringe and Injection Technique:

    • Examine the syringe for any damage or blockage.

    • Ensure a consistent and rapid injection technique to introduce a sharp sample band onto the column.

  • Evaluate the Inlet Liner:

    • The inlet liner can become contaminated with non-volatile residues over time. Replace the liner with a new, deactivated one.

    • Ensure the correct type of liner is being used for your application.

  • Confirm Standard Stability:

    • This compound solutions should be stored properly to prevent degradation. It is recommended to store stock solutions at -20°C or -80°C and use them within one to six months. For working solutions, fresh preparation is often best.

Problem 3: Peak Shape Issues (Tailing or Fronting)

Poor peak shape can affect integration and, consequently, the accuracy of quantification.

Troubleshooting Workflow for Peak Shape Issues

GC_System_Suitability Start Start of Analysis Sequence InjectBlank Inject Solvent Blank Start->InjectBlank CheckBaseline Baseline Stable and Free of Contamination? InjectBlank->CheckBaseline TroubleshootSystem Troubleshoot GC System: - Check gas purity - Bake out column - Clean injector CheckBaseline->TroubleshootSystem No InjectStandard Inject Mid-Level Standard CheckBaseline->InjectStandard Yes TroubleshootSystem->InjectBlank CheckPerformance Peak Shape, Retention Time, and Response Acceptable? InjectStandard->CheckPerformance CheckPerformance->TroubleshootSystem No Proceed Proceed with Calibration Curve and Sample Analysis CheckPerformance->Proceed Yes

References

Technical Support Center: Enhancing Sensitivity for Low-Level Ethyl Heptadecanoate Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level ethyl heptadecanoate detection.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to identify and resolve the problem.

Issue: Low or No Signal/Peak for this compound

Question: I am not seeing a peak for this compound, or the peak is very small. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no signal for your analyte of interest is a common issue that can stem from various stages of your analytical workflow. A systematic approach is the best way to identify the root cause.[1][2]

Initial Checks:

  • Verify Standard/Sample Integrity:

    • Ensure the this compound standard is not degraded. Prepare a fresh standard solution.

    • Confirm the sample was spiked with the internal standard at the correct concentration.

    • Check for proper sample storage conditions to prevent analyte loss.

  • Instrument Performance Check:

    • Inject a known, higher concentration standard of this compound directly into the GC-MS to confirm the instrument is functioning correctly.[3] If a strong signal is observed, the issue likely lies in the sample preparation or introduction method.

Troubleshooting Steps:

  • Sample Preparation:

    • Inadequate Extraction: The chosen extraction method may not be efficient for this compound from your specific sample matrix.

      • Solution: Consider optimizing your extraction parameters (e.g., solvent type, pH, mixing time). For complex matrices, a more rigorous cleanup step like Solid-Phase Extraction (SPE) might be necessary to remove interferences.[4][5]

    • Analyte Loss during Evaporation: If your protocol involves a solvent evaporation step, volatile compounds like this compound can be lost.

      • Solution: Use a gentle stream of nitrogen and avoid excessive heat or vacuum. Ensure the evaporation is stopped as soon as the solvent is removed.

  • GC-MS System:

    • Injector Issues:

      • Leaking Septum: A worn or cored septum in the injection port can lead to sample loss.

      • Solution: Replace the septum.

      • Incorrect Liner: An inappropriate or dirty inlet liner can cause poor sample vaporization or analyte degradation.

      • Solution: Use a deactivated liner suitable for trace analysis and replace it regularly.

      • Suboptimal Injection Parameters: Incorrect injector temperature or split ratio can significantly impact sensitivity.

      • Solution: For low-level detection, use a splitless injection mode. Optimize the injector temperature to ensure complete vaporization of this compound without causing degradation.

    • Column Problems:

      • Column Bleed: High column bleed can increase baseline noise and obscure small peaks.

      • Solution: Use a low-bleed MS-certified column and ensure it is properly conditioned.

      • Contamination: Accumulation of non-volatile residues at the head of the column can lead to poor peak shape and reduced signal.

      • Solution: Trim the first few centimeters of the column.

    • Mass Spectrometer (MS) Detector:

      • Dirty Ion Source: Over time, the ion source can become contaminated, leading to a general loss of sensitivity.

      • Solution: Perform routine ion source cleaning as per the manufacturer's guidelines.

      • Inadequate Tuning: An out-of-date or poor autotune will result in suboptimal MS performance.

      • Solution: Re-tune the mass spectrometer.

      • Incorrect MS Parameters: Ensure the correct ions for this compound are being monitored in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Issue: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing/fronting. What could be the cause and how do I fix it?

Answer:

Poor peak shape can compromise peak integration and reduce the accuracy of your results.

  • Peak Tailing:

    • Active Sites: Active sites in the injector liner, column, or connections can cause polar analytes to interact undesirably, leading to tailing.

      • Solution: Use deactivated liners and columns. Ensure all ferrules and connections are clean and properly installed.

    • Column Contamination: Non-volatile matrix components at the head of the column can cause peak tailing.

      • Solution: Trim the front end of the column.

    • Improper Column Installation: If the column is not installed at the correct depth in the injector or detector, it can cause peak tailing.

      • Solution: Reinstall the column according to the manufacturer's specifications.

  • Peak Fronting:

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Dilute your sample or reduce the injection volume.

    • Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause fronting.

      • Solution: Ensure your sample solvent is compatible with the GC column phase.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: For volatile compounds like this compound, headspace techniques coupled with GC-MS are generally the most sensitive. Specifically, Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis is a powerful approach. SPME concentrates the analyte from the sample's headspace onto a coated fiber, which is then directly desorbed into the GC inlet. This technique minimizes matrix effects and pre-concentrates the analyte, significantly enhancing sensitivity.

Q2: How can I optimize my SPME method for this compound?

A2: Several parameters can be optimized for HS-SPME to improve extraction efficiency:

  • Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.

  • Extraction Temperature and Time: Increasing the temperature will increase the vapor pressure of this compound, driving more of it into the headspace. However, excessively high temperatures can affect the partitioning equilibrium. Optimize the temperature and the time the fiber is exposed to the headspace to achieve maximum absorption.

  • Salt Addition: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which "salts out" the volatile organic compounds, increasing their concentration in the headspace.

  • Agitation: Agitating the sample during extraction helps to facilitate the equilibrium between the sample and the headspace.

Q3: What are the key GC-MS parameters to optimize for enhanced sensitivity?

A3: To enhance sensitivity in your GC-MS analysis of this compound, focus on the following:

  • Injection Mode: Use splitless injection for trace analysis to ensure the entire sample is transferred to the column.

  • Carrier Gas Flow Rate: Operate the carrier gas at its optimal flow rate for your column dimensions to achieve the best separation efficiency.

  • Oven Temperature Program: A slower initial ramp rate can improve the focusing of the analyte at the head of the column, leading to sharper peaks.

  • MS Detection Mode: Use Selected Ion Monitoring (SIM) mode instead of full scan. In SIM mode, the mass spectrometer only monitors a few characteristic ions for this compound, which significantly increases the signal-to-noise ratio and, therefore, the sensitivity.

Q4: Are there any known signaling pathways involving this compound?

A4: Currently, there is no significant scientific literature suggesting that this compound is involved in specific signaling pathways. It is most commonly used as an internal standard in the analysis of other fatty acid ethyl esters due to its similar chemical properties and low natural abundance in biological samples.

Quantitative Data

The following table summarizes the Method Detection Limits (MDLs) for various fatty acid ethyl esters using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Flame Ionization Detection (GC-FID). While data for this compound is not explicitly listed, these values for similar compounds provide a good reference for the expected sensitivity of the technique.

CompoundMethod Detection Limit (MDL) in 20% EtOH (µg/L)
Ethyl Acetate26.8
Ethyl Butyrate0.230
Ethyl Hexanoate0.0470
Ethyl Octanoate0.0520
Ethyl Decanoate0.0830
Ethyl Dodecanoate0.230
Ethyl Tetradecanoate0.350
Ethyl Hexadecanoate0.530
Ethyl Oleate0.630
Ethyl Linoleate0.610
(Data adapted from a study on the determination of volatile fatty acid ethyl esters in raw spirits)

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Low-Level this compound

This protocol provides a general framework for the analysis of this compound in a liquid matrix. Optimization will be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Place a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
  • If using an internal standard, spike the sample with the appropriate concentration of a deuterated this compound standard.
  • For aqueous samples, add a known amount of sodium chloride (e.g., to 30% w/v) to enhance the "salting-out" effect.
  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. HS-SPME Procedure:

  • Place the vial in the autosampler tray or a heating block.
  • Equilibrate the sample at a set temperature (e.g., 55°C) for a defined period (e.g., 15 minutes) with agitation.
  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.
  • Retract the fiber into the needle.

3. GC-MS Analysis:

  • Injector:
  • Set the injector temperature to 250°C.
  • Operate in splitless mode.
  • Desorption:
  • Insert the SPME fiber into the GC inlet and desorb for a specified time (e.g., 5 minutes).
  • GC Column:
  • Use a low-bleed capillary column suitable for fatty acid ester analysis (e.g., a mid-polarity column).
  • Oven Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 250°C at 10°C/minute.
  • Hold at 250°C for 5 minutes.
  • MS Parameters:
  • Set the transfer line temperature to 280°C and the ion source temperature to 230°C.
  • Operate in Electron Ionization (EI) mode.
  • For high sensitivity, use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 88, 101, 157, 298).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample Collection spike Internal Standard Spiking sample->spike salt Salting Out (Optional) spike->salt seal Vial Sealing salt->seal equilibrate Equilibration seal->equilibrate extract Headspace Extraction equilibrate->extract retract Fiber Retraction extract->retract desorb Thermal Desorption in Inlet retract->desorb separate GC Separation desorb->separate detect MS Detection (SIM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

troubleshooting_workflow start Low/No Analyte Signal check_instrument Inject High Conc. Standard start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot GC-MS (Inlet, Column, Detector) instrument_ok->troubleshoot_instrument No troubleshoot_prep Troubleshoot Sample Prep (Extraction, Evaporation) instrument_ok->troubleshoot_prep Yes end Problem Resolved troubleshoot_instrument->end troubleshoot_prep->end

Caption: Troubleshooting logic for low analyte signal.

References

Validation & Comparative

A Researcher's Guide to Internal Standards in Lipid Analysis: Ethyl Heptadecanoate vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in lipidomics and related fields, the accuracy of quantitative analysis is paramount for reliable and reproducible data. The use of an internal standard (IS) is a fundamental practice to correct for variations during sample preparation, extraction, and instrumental analysis. An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible while being distinguishable by the analytical instrument.

This guide provides an objective comparison of ethyl heptadecanoate as an internal standard against other common alternatives, primarily focusing on the analysis of fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs). The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their quantitative analysis workflows.

Core Principles of Internal Standard Selection

The choice of an internal standard is critical and should be based on several key criteria:

  • Chemical Similarity: The IS should be chemically and physically similar to the analytes of interest to ensure comparable behavior during extraction and chromatography.

  • Absence in Sample: The IS should not be naturally present in the analytical sample.

  • Chromatographic Resolution: It must be well-separated from the analytes and other matrix components in the chromatogram.

  • Stability: The IS must be chemically stable throughout the entire analytical procedure.

Odd-chain fatty acids and their esters, such as heptadecanoic acid (C17:0) and its ethyl ester, are frequently used as internal standards because they are generally absent or present in very low concentrations in most biological samples.[1][2]

Performance Comparison of Internal Standards

The performance of an internal standard is evaluated based on key parameters including recovery, precision (reproducibility), and linearity of response. Below is a summary of the performance characteristics of this compound and its common alternatives.

Quantitative Data Summary

The following tables summarize experimental data for different internal standards. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Performance Data for this compound as an Internal Standard

Analyte ClassMatrixRecovery (%)Precision (%RSD/%CV)Linearity (R²)Reference
Fatty Acid Ethyl Esters (FAEEs)Human Meconium55 ± 10 to 86 ± 8Not ReportedNot Reported[3]

Recovery data is for various FAEEs using this compound as the internal standard.

Table 2: Performance Data for Other Odd-Chain Fatty Acid Ester Internal Standards

Internal StandardAnalyte ClassMatrixRecovery (%)Precision (%RSD)Linearity (R²)Reference
Mthis compound (C17:0)FAMEsBiodieselNot Reported0.1 - 1.8Not Reported[4]

Precision data includes repeatability and intermediate precision.

Table 3: Performance Data for Deuterated Internal Standards

Internal StandardAnalyte ClassMatrixAccuracy (%Bias)Precision (Median Increase in Variance)Linearity (R²)Reference
Deuterated Fatty Acid IsotopologuesLong-Chain Fatty AcidsHuman PlasmaMedian Relative Absolute Bias: 1.76%141%Not Reported[3]
Deuterated Stearic Acid (d7-C18:0)Deuterated Fatty AcidsRat Plasma> 90%> 88%> 0.999

Using a structurally dissimilar deuterated internal standard can lead to a significant increase in the variance of the measurement.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of fatty acids using an internal standard.

General Workflow for Fatty Acid Analysis using an Internal Standard

The overarching process for using an internal standard in a quantitative analysis involves several key steps, from sample preparation to data analysis.

General Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Add known amount of IS Extract Lipid Extraction Spike->Extract Derivatize Derivatization (e.g., to FAMEs/FAEEs) Extract->Derivatize GCMS GC-MS or LC-MS Analysis Derivatize->GCMS Peak Peak Integration GCMS->Peak Ratio Calculate Analyte/IS Ratio Peak->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Figure 1. General workflow for quantitative analysis using an internal standard.

Detailed Protocol for FAEE Analysis in Biological Samples using this compound

This protocol is a representative example for the quantification of fatty acid ethyl esters (FAEEs) in a biological matrix using this compound as the internal standard.

1. Sample Preparation and Internal Standard Spiking:

  • To a known quantity of the sample (e.g., 1 g of meconium or 1 mL of plasma), add a precise amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like hexane).

2. Lipid Extraction:

  • Add a suitable solvent system for lipid extraction, such as a mixture of chloroform and methanol (2:1, v/v).

  • Vortex the sample vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer containing the lipids to a new, clean tube.

  • Repeat the extraction step on the remaining aqueous layer to maximize lipid recovery and combine the organic extracts.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Dry the combined organic extract under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a small volume of a non-polar solvent like hexane.

  • Use an aminopropyl SPE cartridge to separate FAEEs from other lipid classes.

  • Wash the cartridge with a non-polar solvent to remove interfering compounds.

  • Elute the FAEEs with a more polar solvent mixture, such as hexane:diethyl ether (9:1, v/v).

4. GC-MS Analysis:

  • Dry the eluted FAEE fraction under nitrogen and reconstitute in a known volume of a suitable solvent for injection (e.g., 100 µL of hexane).

  • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

  • Gas Chromatography Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Injector Temperature: 250°C

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each FAEE and for this compound (e.g., m/z 88, 101).

5. Quantification:

  • Generate a calibration curve by preparing standards with known concentrations of the target FAEEs and a constant concentration of the this compound internal standard.

  • Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of each FAEE in the unknown samples by using the calibration curve.

Comparison of Internal Standard Types

Odd-Chain Fatty Acid Esters (e.g., this compound)
  • Advantages:

    • Cost-effective compared to isotopically labeled standards.

    • Generally absent from biological samples, minimizing interference.

    • Chemically similar to the target analytes (other fatty acid esters), leading to similar behavior during extraction and chromatography.

  • Disadvantages:

    • Although rare, they can be present in some samples, particularly from ruminants or certain diets, which would lead to inaccurate quantification.

    • Their physicochemical properties are not identical to all target analytes, which can lead to slight differences in extraction efficiency and instrument response, potentially introducing bias.

Deuterated (Stable Isotope-Labeled) Fatty Acids
  • Advantages:

    • Considered the "gold standard" for quantitative mass spectrometry.

    • Their chemical and physical properties are nearly identical to their non-labeled counterparts, allowing for the most accurate correction of variations throughout the analytical process.

    • They co-elute with the analyte, which helps to correct for matrix effects such as ion suppression in LC-MS.

  • Disadvantages:

    • Significantly higher cost compared to non-labeled standards.

    • Availability may be limited for some specific fatty acids.

    • Potential for isotopic interference if the resolution of the mass spectrometer is insufficient.

Logical Relationships in Internal Standard Selection

The choice of an internal standard depends on the specific requirements of the analysis, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget constraints.

Internal Standard Selection Logic Start Start: Need for Quantitative Analysis Accuracy High Accuracy & Precision Required? Start->Accuracy Matrix Complex Sample Matrix? Accuracy->Matrix No Deuterated Use Deuterated Internal Standard Accuracy->Deuterated Yes Budget Budget Constraints? Matrix->Budget No Matrix->Deuterated Yes Budget->Deuterated No OddChain Use Odd-Chain Internal Standard (e.g., this compound) Budget->OddChain Yes Validate Thorough Method Validation is Critical Deuterated->Validate OddChain->Validate

Figure 2. Decision logic for selecting an internal standard.

Conclusion

This compound is a widely used and effective internal standard for the analysis of fatty acid esters, offering a good balance of performance and cost-effectiveness. It is particularly well-suited for applications where high-throughput and lower costs are important considerations. However, for applications demanding the highest level of accuracy and precision, especially in complex biological matrices where significant matrix effects are expected, deuterated internal standards are the superior choice. The selection of the most appropriate internal standard should be based on a careful evaluation of the analytical goals, sample type, and available resources, and must always be accompanied by a thorough method validation.

References

A Comparative Guide to Biomarkers for Fetal Alcohol Exposure: Validating Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers used to detect fetal alcohol exposure, with a focus on the validation of fatty acid ethyl esters (FAEEs). It is designed to assist researchers, scientists, and drug development professionals in understanding the performance of various biomarkers, supported by experimental data and detailed methodologies.

Clarifying the Role of Ethyl Heptadecanoate

It is crucial to clarify a common point of potential misunderstanding. While the topic of this guide is the "validation of this compound as a biomarker," extensive review of the scientific literature indicates that This compound is not itself a biomarker for fetal alcohol exposure . Instead, it is widely used as an internal standard in the analytical methods for quantifying fatty acid ethyl esters (FAEEs), which are the actual biomarkers.[1][2] An internal standard is a compound added to a sample in a known amount to help quantify the analytes of interest and correct for variations in the analytical procedure, thereby improving the accuracy and precision of the results.

Fatty Acid Ethyl Esters (FAEEs) as Direct Biomarkers

FAEEs are non-oxidative metabolites of ethanol, formed by the esterification of ethanol with endogenous fatty acids.[3] Their presence in a newborn's first stool (meconium) is a direct indicator of fetal exposure to alcohol, as they do not readily cross the placenta.[2] Several FAEEs have been investigated as potential biomarkers, with ethyl oleate and ethyl linoleate being among the most studied.

Comparison of Fetal Alcohol Exposure Biomarkers

The following table summarizes the performance of various FAEEs and other prominent biomarkers for detecting fetal alcohol exposure, including phosphatidylethanol (PEth) and ethyl glucuronide (EtG). It is important to note that sensitivity and specificity can vary depending on the study population, analytical method, and the cutoff value used.

BiomarkerMatrixSensitivitySpecificityWindow of DetectionAdvantagesDisadvantages
Fatty Acid Ethyl Esters (FAEEs)
Ethyl LinoleateMeconium26.9% - ≥88%[1]64% - 96.8%Second and third trimestersDirect biomarker of fetal metabolism; non-invasive sample collection.Variable sensitivity; complex analysis.
Ethyl OleateMeconium84.2% (at 32 ng/g cutoff)83.3% (at 32 ng/g cutoff)Second and third trimestersCorrelates well with maternal self-reported drinking.Performance can be dependent on the chosen cutoff value.
Phosphatidylethanol (PEth) Dried Blood Spots (DBS)32.1% - ~100%~100%Up to 3-4 weeksHigh specificity; minimally invasive sample collection.Shorter detection window compared to meconium FAEEs.
Ethyl Glucuronide (EtG) Hair (maternal)19% - 96%86% - 99%Months (dependent on hair length)Long window of detection.External contamination is possible; variable sensitivity in detecting lower levels of consumption.
MeconiumHigh, but variableHighSecond and third trimestersGood correlation with FAEEs; can be detected alongside FAEEs.Can be influenced by maternal metabolism.

Experimental Protocols

Analysis of Fatty Acid Ethyl Esters (FAEEs) in Meconium by GC-MS

This protocol provides a summary of a common method for FAEE analysis.

  • Sample Preparation: A 0.5 g meconium sample is homogenized in distilled water.

  • Internal Standard: A known concentration of this compound is added as an internal standard.

  • Extraction: FAEEs are extracted from the homogenized sample using a solvent like hexane. The mixture is agitated and then centrifuged to separate the layers.

  • Clean-up: The hexane layer containing the FAEEs is isolated and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: The concentration of each FAEE is determined by comparing its peak area to that of the internal standard.

Analysis of Phosphatidylethanol (PEth) in Dried Blood Spots (DBS) by LC-MS/MS

This protocol outlines a typical procedure for PEth analysis from DBS.

  • Sample Collection: A small blood sample is collected via a heel prick and spotted onto a filter card to create a dried blood spot.

  • Punching: A small disc is punched from the dried blood spot.

  • Extraction: The punched disc is placed in a well of a microplate, and PEth is extracted using a solvent such as isopropanol containing a deuterated internal standard (e.g., PEth-d5).

  • Analysis: The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: The concentration of PEth is determined based on the response of the analyte relative to the internal standard.

Analysis of Ethyl Glucuronide (EtG) in Hair by LC-MS/MS

This protocol summarizes a common method for EtG analysis in hair.

  • Sample Collection: A strand of hair is collected from the posterior vertex of the head.

  • Decontamination: The hair is washed to remove external contaminants.

  • Extraction: The hair is incubated in a solution (e.g., water or a buffer) to extract EtG. A deuterated internal standard (EtG-d5) is added.

  • Clean-up: The extract may be purified using solid-phase extraction (SPE).

  • Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: The concentration of EtG is calculated based on the ratio of the analyte to the internal standard.

Visualizations

FAEE_Formation_Pathway Ethanol Ethanol (from maternal consumption) FAEE_Synthase FAEE Synthase (and other enzymes) Ethanol->FAEE_Synthase FattyAcids Fatty Acids / Acyl-CoAs FattyAcids->FAEE_Synthase FAEEs Fatty Acid Ethyl Esters (FAEEs) (e.g., Ethyl Oleate, Ethyl Linoleate) FAEE_Synthase->FAEEs Non-oxidative metabolism Meconium Accumulation in Fetal Meconium FAEEs->Meconium

Biochemical pathway of FAEE formation.

Biomarker_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Meconium Sample Collection Homogenization Homogenization Sample->Homogenization IS_Addition Addition of Internal Standard (this compound) Homogenization->IS_Addition Extraction Solvent Extraction IS_Addition->Extraction Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction->Cleanup GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Cleanup->GCMS Data Data Acquisition and Quantification GCMS->Data

Experimental workflow for FAEE analysis.

References

A Comparative Guide to the Quantification of Ethyl Heptadecanoate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of ethyl heptadecanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This compound, a fatty acid ethyl ester (FAEE), is frequently utilized as an internal standard in the analysis of other FAEEs, which are biomarkers for alcohol consumption. Its accurate quantification is paramount for the reliability of such studies. This document outlines the experimental protocols and presents a comparative analysis of the performance of each method based on available experimental data.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the quantification of this compound and similar fatty acid ethyl esters using GC-MS and HPLC. The data presented is a synthesis of findings from various studies.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **> 0.998[1]> 0.99[2][3]
Limit of Detection (LOD) 0.005 - 1.2759 ng/mL (for various FAEEs)[4][5]0.255 µg/mL (for ethyl butyrate)
Limit of Quantification (LOQ) 0.0378 - 4.2531 ng/mL (for various FAEEs)0.849 µg/mL (for ethyl butyrate)
Intra-day Precision (%RSD) < 15%< 2%
Inter-day Precision (%RSD) < 15%< 2%
Accuracy (% Recovery) 90.3 - 109.7%98 - 102%

Experimental Methodologies

Detailed protocols for each analytical technique are provided below. These represent typical procedures and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly sensitive and specific, making it a "gold standard" for the identification and quantification of volatile and semi-volatile compounds like this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of the sample (e.g., plasma, whole blood), add an appropriate amount of internal standard solution (if this compound is not the analyte of interest).

  • Perform protein precipitation with acetone.

  • Extract the lipids using n-hexane.

  • The hexane layer is then concentrated under a stream of nitrogen.

  • The residue is reconstituted in a suitable solvent for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6980N Network GC or similar.

  • Column: HP-5MS (60 m x 0.25 mm x 0.25 µm) or equivalent nonpolar dimethylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase by 10°C/min to 290°C.

    • Hold: 7 minutes at 290°C.

  • Injector Temperature: 290°C.

  • Mass Spectrometer: Agilent 5973 Mass Detector or similar.

  • MSD Transfer Line Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds. For this compound, a reverse-phase method is typically employed.

1. Sample Preparation:

  • Dissolve the sample containing this compound in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid may be added to improve peak shape. For MS compatibility, formic acid should be used instead.

  • Elution: Isocratic or gradient elution can be used depending on the complexity of the sample matrix.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

  • Detector: UV detector set at an appropriate wavelength (e.g., 205-218 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10-20 µL.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetone) Add_IS->Precipitate Extract Lipid Extraction (n-Hexane) Precipitate->Extract Concentrate Concentration (Nitrogen Stream) Extract->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Inject Inject into GC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for the GC-MS quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (Reverse-Phase) Inject->Separate Detect Detection (UV or ELSD) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

Method Selection Logic

The choice between GC-MS and HPLC depends on several factors related to the specific research needs.

Method_Selection Start Start: Quantify Ethyl Heptadecanoate HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity HighThroughput High Sample Throughput Needed? HighSensitivity->HighThroughput No GCMS Choose GC-MS HighSensitivity->GCMS Yes VolatileMatrix Complex Volatile Matrix? VolatileMatrix->GCMS Yes HPLC Choose HPLC VolatileMatrix->HPLC No HighThroughput->VolatileMatrix No HighThroughput->HPLC Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Ethyl Heptadecanoate in FAEE Analysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of fatty acid ethyl esters (FAEEs), markers of alcohol consumption, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. Ethyl heptadecanoate, an odd-chain fatty acid ethyl ester, is a commonly employed internal standard. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their analytical method development.

Performance of this compound as an Internal Standard

This compound is favored as an internal standard because it is not naturally present in most biological samples and shares similar chemical and physical properties with the target FAEE analytes. This structural similarity allows it to effectively compensate for variations during sample preparation and analysis.

Quantitative Performance Data

Several studies have validated methods using this compound as an internal standard for FAEE quantification in various matrices, including whole blood and plasma. The following table summarizes the key performance metrics from a gas chromatography-mass spectrometry (GC-MS) method.

Performance MetricResultSource
Accuracy 90.3–109.7%[1]
Intra-day Precision (RSD) 0.7–9.3%[1]
Inter-day Precision (RSD) 3.4–12.5%[1]
Intra-assay Precision (CV) < 7%[2]
Linearity (r²) > 0.998[1]
Limit of Detection (LOD) 5–50 ng/mL
Limit of Quantification (LOQ) 15–200 ng/mL

These data demonstrate that methods employing this compound as an internal standard can achieve high levels of accuracy and precision, making it a reliable choice for routine FAEE analysis.

Comparison with Alternative Internal Standards

The primary alternatives to odd-chain fatty acid ethyl esters like this compound are deuterated internal standards, which are isotopically labeled versions of the target analytes (e.g., d5-ethyl palmitate).

Deuterated Internal Standards

Deuterated standards are often considered the "gold standard" in mass spectrometry-based quantification. Their key advantage is that they have nearly identical chemical and physical properties to their non-deuterated counterparts, leading to very similar behavior during extraction, chromatography, and ionization. This close similarity allows for highly effective correction of matrix effects and other sources of analytical variability.

While a direct head-to-head study providing comparative accuracy and precision data for this compound and a deuterated FAEE in the same FAEE analysis was not identified in the searched literature, the theoretical advantages of deuterated standards are well-established. Studies employing deuterated FAEEs as internal standards have reported good reproducibility, with coefficients of variation typically ranging from 3.5% to 16%.

The choice between this compound and a deuterated internal standard may depend on several factors:

  • Cost and Availability: this compound is generally more readily available and less expensive than custom-synthesized deuterated FAEEs.

  • Analytical Method: In gas chromatography, the retention times of this compound and the target FAEEs are distinct, allowing for clear separation and quantification. Deuterated standards co-elute with their corresponding analytes, which is ideal for correcting matrix effects in mass spectrometry but requires a mass spectrometer for detection.

  • Regulatory Requirements: Some regulatory guidelines may recommend or require the use of isotopically labeled internal standards for bioanalytical method validation.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of FAEEs in a biological matrix using an internal standard.

Sample Preparation and Extraction
  • Sample Aliquoting: Transfer a known volume (e.g., 200 µL) of the biological sample (e.g., whole blood, plasma) into a clean glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in hexane) to the sample.

  • Protein Precipitation and Liquid-Liquid Extraction: Add a protein precipitating agent (e.g., acetone) and an extraction solvent (e.g., hexane). Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Solid-Phase Extraction (SPE) Cleanup: Transfer the hexane (upper) layer to an aminopropyl SPE cartridge to remove interferences. Elute the FAEEs with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC): Equipped with a nonpolar dimethylpolysysiloxane capillary column.

  • Injection: Inject a small volume (e.g., 1-2 µL) of the reconstituted sample into the GC.

  • Oven Temperature Program: A temperature gradient is used to separate the different FAEEs based on their boiling points.

  • Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target FAEEs and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

FAEE_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Liquid-Liquid Extraction (Acetone/Hexane) Add_IS->Extraction SPE Solid-Phase Extraction (Aminopropyl Silica) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation GCMS GC-MS Analysis (SIM Mode) Evaporation->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Experimental workflow for FAEE analysis using an internal standard.

Internal_Standard_Selection Start Start: FAEE Quantification Decision Need for Highest Possible Accuracy & Budget for Isotopically Labeled Standard? Start->Decision Deuterated_IS Use Deuterated FAEE Internal Standard Decision->Deuterated_IS Yes Ethyl_Heptadecanoate Use this compound Internal Standard Decision->Ethyl_Heptadecanoate No Validation Method Validation (Accuracy, Precision, Linearity) Deuterated_IS->Validation Ethyl_Heptadecanoate->Validation End Routine Analysis Validation->End

References

A Comparative Guide to the Analytical Measurement of Ethyl Heptadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl heptadecanoate, a fatty acid ethyl ester, is of significant interest in various research fields, often utilized as an internal standard in the analysis of other FAEEs due to its low natural abundance.[1] Accurate and precise measurement is therefore critical. The two predominant techniques for its quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. Both GC-MS and HPLC offer robust and reliable means for quantifying this compound and other FAEEs.

Table 1: Performance Characteristics of GC-MS for FAEE Analysis

Performance ParameterReported ValuesKey Considerations
Linearity (R²) > 0.99Excellent linearity over a wide concentration range.[2]
Limit of Detection (LOD) 5 - 10 nMHigh sensitivity, suitable for trace-level analysis.[3]
Limit of Quantification (LOQ) 60 nMCapable of precise quantification at low concentrations.[3]
Intra-assay Precision (CV) < 7%Good repeatability within the same analytical run.[3]
Instrument Precision (CV) 0.3% - 0.7%High instrument stability and reproducibility.
Accuracy/Recovery 90.3% - 109.7%High accuracy in various biological matrices.

Table 2: Performance Characteristics of HPLC for FAEE Analysis

Performance ParameterReported ValuesKey Considerations
Linearity (R²) > 0.999Strong linear response.
Limit of Detection (LOD) < 0.5 mg/kgDependent on the detector used (e.g., UV, MS).
Limit of Quantification (LOQ) < 0.5 mg/kgMethod-dependent, can be tailored for specific needs.
Intra-day Precision (RSD) < 15%Acceptable precision for most applications.
Inter-day Precision (RSD) < 15%Good reproducibility across different days.
Accuracy/Recovery 92.5%Good recovery rates.

Experimental Workflows and Methodologies

The following sections detail typical experimental protocols for the analysis of this compound using GC-MS and HPLC. The choice of sample preparation technique is critical and often depends on the biological matrix being analyzed. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For FAEEs, this method offers high sensitivity and specificity.

1. Sample Preparation (Human Plasma)

  • Internal Standard Addition: Add a known amount of this compound internal standard to the plasma sample.

  • Precipitation and Extraction: Perform acetone precipitation followed by hexane lipid extraction.

  • Solid-Phase Extraction (SPE): Utilize an amino-propyl silica solid-phase extraction column to isolate the FAEEs.

  • Elution and Concentration: Elute the FAEEs and concentrate the sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

  • Column: Use a nonpolar dimethylpolysiloxane column.

  • Injection: Inject the sample in splitless mode.

  • Oven Temperature Program: Implement a temperature gradient to separate the FAEEs based on their boiling points.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile.

1. Sample Preparation

  • Extraction: Similar to GC-MS, sample preparation involves extraction of lipids from the matrix, often using LLE or SPE.

  • Derivatization (Optional): For detection using a UV detector, derivatization with a chromophore may be necessary if the analyte does not possess one. However, when coupled with a mass spectrometer (LC-MS), derivatization is often not required.

2. HPLC Analysis

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid for better peak shape. For MS-compatible methods, volatile modifiers like formic acid are preferred.

  • Detection: Detection can be achieved using a UV detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in method selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing and Quantification Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Volatile Analytes HPLC HPLC Analysis Concentration->HPLC Non-Volatile or Thermally Labile Analytes Quantification Quantification using Internal Standard Calibration GC_MS->Quantification HPLC->Quantification Results Final Concentration Report Quantification->Results method_selection Analyte_Properties Analyte Properties Choose_Method Choose Analytical Method Analyte_Properties->Choose_Method Analytical_Goal Analytical Goal Analytical_Goal->Choose_Method Matrix_Complexity Sample Matrix Complexity Matrix_Complexity->Choose_Method GC_MS GC-MS Choose_Method->GC_MS Volatile & Thermally Stable High Sensitivity Needed HPLC HPLC Choose_Method->HPLC Non-Volatile or Thermally Labile Isomer Separation

References

Ethyl Heptadecanoate: Not a Direct Player, but a Crucial Behind-the-Scenes Actor in Alcohol Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While not a direct biomarker for alcohol consumption itself, ethyl heptadecanoate plays a critical role as an internal standard in the analytical methods used to quantify other fatty acid ethyl esters (FAEEs) that are established as specific biomarkers of alcohol intake. Its primary function is to ensure the accuracy and reliability of the measurement of these key biomarkers. This guide provides a comprehensive comparison of the major FAEE biomarkers alongside other prominent alcohol biomarkers, detailing their performance, and the experimental protocols for their analysis.

The Role of this compound as an Internal Standard

In the realm of analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) used for FAEE analysis, an internal standard is a compound added in a known amount to samples. This compound is chosen for this role because it is chemically similar to the FAEEs being measured but is not naturally found in significant amounts in biological samples. This allows researchers to correct for any loss of analyte during sample preparation and analysis, thereby improving the precision and accuracy of the quantitative results for the target FAEE biomarkers.

Comparison of Alcohol Biomarkers

The following tables provide a comparative overview of various FAEEs and other widely used alcohol biomarkers, such as ethyl glucuronide (EtG) and phosphatidylethanol (PEth).

Table 1: Performance Characteristics of Alcohol Biomarkers
BiomarkerMatrixSensitivitySpecificityDetection Window
Fatty Acid Ethyl Esters (FAEEs)
Ethyl PalmitateHair, Meconium, BloodModerate to HighHighWeeks to months (hair), recent consumption (blood)
Ethyl OleateHair, Meconium, BloodModerate to HighHighWeeks to months (hair), recent consumption (blood)[1]
Ethyl LinoleateMeconium26.9% - 88%[2][3]64% - 96.8%[2][3]Second and third trimester
Ethyl StearateHair, MeconiumModerate to HighHighWeeks to months (hair)
Ethyl Glucuronide (EtG) Hair, UrineHigh (Hair: ~85-96%)High (Hair: ~97-99%)Up to 5 days (urine), months (hair)
Phosphatidylethanol (PEth) BloodHigh (~94.5-100%)Very High (theoretically 100%)Up to 3 weeks
Table 2: Concentration Levels in Different Drinking Populations (Hair Samples)
BiomarkerTeetotalersModerate Social DrinkersExcessive Drinkers/Alcoholics
Sum of FAEEs 0.05 - 0.37 ng/mg0.26 - 0.50 ng/mg0.65 - 30.60 ng/mg
Ethyl Glucuronide (EtG) < 0.002 ng/mg< 0.002 ng/mg0.030 - 3.380 ng/mg

Experimental Protocols

The standard method for the analysis of FAEEs in various biological matrices involves extraction followed by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol for FAEE Analysis in Meconium
  • Sample Preparation: A measured amount of meconium (e.g., 0.5 g) is homogenized in distilled water.

  • Internal Standard Spiking: A known concentration of this compound in a suitable solvent is added to the homogenate.

  • Extraction: The FAEEs are extracted from the aqueous mixture using a non-polar solvent like hexane.

  • Purification: The hexane extract is often purified using solid-phase extraction (SPE) with a silica column to remove interfering substances.

  • Analysis by GC-MS: The purified extract is then injected into a gas chromatograph coupled with a mass spectrometer. The FAEEs are separated based on their boiling points and detected by the mass spectrometer, which confirms their identity and quantifies their amount relative to the internal standard.

Visualizing the Pathways and Workflows

Metabolic Pathway of Ethanol to Fatty Acid Ethyl Esters

The following diagram illustrates the non-oxidative metabolic pathway where ethanol reacts with fatty acids to form FAEEs.

Ethanol Ethanol FAEE_Synthase FAEE Synthases (and other enzymes) Ethanol->FAEE_Synthase FattyAcids Fatty Acids FattyAcids->FAEE_Synthase FAEEs Fatty Acid Ethyl Esters (e.g., Ethyl Palmitate, Ethyl Oleate) FAEE_Synthase->FAEEs

Ethanol Metabolism to FAEEs
Experimental Workflow for FAEE Analysis

This diagram outlines the typical laboratory workflow for the analysis of FAEEs from a biological sample.

cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Biological Sample (e.g., Meconium, Hair) Homogenization Homogenization Sample->Homogenization InternalStandard Add Internal Standard (this compound) Homogenization->InternalStandard Extraction Solvent Extraction (e.g., Hexane) InternalStandard->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification GCMS GC-MS Analysis Purification->GCMS Data Data Processing & Quantification GCMS->Data

FAEE Analysis Workflow

References

A Researcher's Guide to Certified Reference Materials for Ethyl Heptadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and research, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of ethyl heptadecanoate play a crucial role as internal standards in the quantitative analysis of fatty acid ethyl esters (FAEEs), which are markers for alcohol consumption and have implications in various biological studies. This guide provides a comparison of commercially available this compound CRMs and details a typical experimental protocol for their application.

Comparison of Commercially Available this compound CRMs

SupplierProduct Name/NumberFormatCertified Purity/ConcentrationUncertaintyNotes
AccuStandard FAEE-015S[1]10 mg/mL in Hexane10 mg/mLNot specified on website17034 Class Certified Reference Material.[1]
AccuStandard FAEE-015N[2]Neat (100 mg)Not specified on websiteNot specified on website17034 Class Certified Reference Material.[2]
CPAChem SB26420 (example for a related ester CRM)[3]Solid99.9%+/- 0.1%Certificate of analysis provides detailed information on traceability and uncertainty.
Sigma-Aldrich AldrichCPRSolidPurity not specified for this product line; buyer assumes responsibility to confirm purity.Not applicableSold "as-is" without analytical data.
Santa Cruz Biotechnology sc-226102Solid≥97%Not specifiedFor research use only.
TCI Chemicals H0526Crystals>97.0% (GC)Not specified
Chem-Impex International 02157Powder/Lump≥ 97% (GC)Not specified
Larodan 30-1700Not specifiedNot specifiedNot specifiedResearch Grade Lipid.

Note: The information in the table is based on data available on the suppliers' websites. For the most accurate and complete information, it is essential to consult the certificate of analysis provided with the specific lot of the CRM.

Experimental Protocol: Quantification of Fatty Acid Ethyl Esters using this compound as an Internal Standard

The following is a representative experimental protocol for the analysis of FAEEs in a biological matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.

Sample Preparation

A robust sample preparation is crucial for accurate quantification.

  • Internal Standard Spiking: To each sample (e.g., 1 mL of plasma), add a known amount of this compound CRM solution (e.g., 50 µL of a 10 µg/mL solution in hexane).

  • Lipid Extraction: Extract the total lipids from the sample. A common method is a modified Folch extraction using chloroform and methanol.

  • Solid-Phase Extraction (SPE): To isolate the FAEEs from other lipid classes, use a silica-based SPE cartridge. Elute the FAEE fraction with a non-polar solvent like hexane.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected FAEE fraction under a stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

    • Injector: Splitless injection is preferred for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the FAEEs. An example program could be: start at 60°C, ramp to 200°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. Monitor characteristic ions for each FAEE and the internal standard (this compound). For this compound, characteristic ions include m/z 88, 101, and 298.

Quantification

The concentration of each FAEE in the sample is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound) and using a calibration curve.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow for using a CRM and the specific workflow for FAEE analysis.

crm_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing obtain_crm Obtain Certified Reference Material prep_stock Prepare Stock Solution obtain_crm->prep_stock spike_is Spike Sample with Internal Standard prep_stock->spike_is extract_analytes Extract Analytes spike_is->extract_analytes instrument_analysis Instrumental Analysis (GC-MS) extract_analytes->instrument_analysis quantification Quantification instrument_analysis->quantification report_results Report Results quantification->report_results

Caption: General workflow for using a Certified Reference Material (CRM) in quantitative analysis.

faee_analysis_workflow start Start: Biological Sample add_is Add this compound (Internal Standard) start->add_is lipid_extraction Total Lipid Extraction (e.g., Folch method) add_is->lipid_extraction spe Solid-Phase Extraction (SPE) to isolate FAEEs lipid_extraction->spe evap_recon Evaporate and Reconstitute spe->evap_recon gcms GC-MS Analysis (SIM Mode) evap_recon->gcms quant Quantification using Calibration Curve gcms->quant end End: Report FAEE Concentrations quant->end

Caption: Workflow for the GC-MS analysis of FAEEs using this compound as an internal standard.

References

A Comparative Guide: GC-FID vs. GC-MS for the Analysis of Ethyl Heptadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of fatty acid ethyl esters (FAEEs) like ethyl heptadecanoate is crucial in various applications, from biomarker analysis to quality control. The two most common analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data for closely related compounds, to aid in selecting the most suitable method for your research needs.

Principles of Detection

GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. As the eluent from the GC column passes through the flame, organic molecules are pyrolyzed, producing ions that generate a current proportional to the amount of carbon atoms entering the detector. This makes FID a highly sensitive and universal detector for hydrocarbons.

GC-MS , on the other hand, combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. This provides not only quantitative information based on ion intensity but also qualitative structural information from the fragmentation pattern.

Quantitative Performance Comparison

Performance MetricGC-FID (for FAMEs/FAEEs)GC-MS (for FAEEs)Key Considerations
Limit of Detection (LOD) Typically in the low pg range on-column. For FAMEs, LODs can be around 0.21–0.32 mg/kg in sample.[1]Can reach lower levels, with reported LODs of 5 to 10 nM for some FAEEs.[2][3] For other FAEEs, LODs can be as low as 0.005 ng/mg in hair samples.[4]GC-MS, especially in selected ion monitoring (SIM) mode, generally offers superior sensitivity.
Limit of Quantitation (LOQ) For FAMEs, LOQs can be in the range of 0.63–0.97 mg/kg in sample.[1]Reported LOQ for some FAEEs is around 60 nM.The lower LOQ of GC-MS is advantageous for trace-level analysis.
Linearity (r²) Excellent linearity is a hallmark of FID, with correlation coefficients (r²) typically > 0.999 for FAMEs.Also demonstrates good linearity, with r² values often exceeding 0.998 for FAEEs.Both techniques provide excellent linearity over a wide dynamic range.
Precision (%RSD) High precision with Relative Standard Deviation (%RSD) for repeatability typically < 5%. For FAMEs, intra-day precision can be between 2.7-4.6% RSD.High precision with intra-assay precision (CV) for total FAEEs reported to be less than 7%.Both methods offer good precision, with FID sometimes showing slightly better repeatability due to its simpler design.
Specificity Relies solely on retention time for identification. Co-elution with other compounds can lead to inaccurate quantification.Highly specific, providing mass spectral data for peak identification and confirmation. This is a significant advantage in complex matrices.GC-MS is the preferred method when unambiguous identification is required.
Cost and Complexity Lower initial instrument cost, simpler to operate and maintain.Higher initial instrument cost and more complex operation and maintenance.GC-FID is a more cost-effective option for routine, high-throughput quantitative analysis where the sample matrix is well-characterized.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of fatty acid esters using GC-FID and GC-MS. This compound is often used as an internal standard in these analyses, particularly for GC-MS.

Sample Preparation (General for FAEEs)

A common procedure for extracting FAEEs from a biological matrix involves:

  • Internal Standard Addition: Addition of a known amount of an internal standard, such as this compound, to the sample.

  • Lipid Extraction: Extraction of lipids from the sample using a solvent system like hexane.

  • Solid Phase Extraction (SPE): Further purification of the FAEEs using an aminopropyl silica solid phase extraction column.

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for GC analysis.

GC-FID Protocol for Fatty Acid Esters
  • Gas Chromatograph: Agilent 6890N GC system or similar.

  • Detector: Flame Ionization Detector (FID).

  • Column: Capillary column (e.g., 30 m x 0.53 mm) with a stationary phase like fused silica.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramped at 10°C/min to 200°C, then at 4°C/min to a final temperature of 220°C.

  • Carrier Gas: Helium.

  • Injection Volume: 1 µL.

  • Quantification: Internal standardization using the peak area of the analyte relative to the internal standard.

GC-MS Protocol for Fatty Acid Ethyl Esters
  • Gas Chromatograph: Agilent 8890 GC system or similar.

  • Mass Spectrometer: Agilent 7000D MS/MS or similar triple quadrupole mass spectrometer.

  • Column: DB-5MS Ultra Inert (20 m x 0.18 mm x 0.18 µm) or similar nonpolar dimethylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, ramped at 50°C/min to a final temperature of 300°C and held for 1.5 min.

  • Ion Source: Electron Impact (EI) at 180°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM is often preferred for its higher sensitivity and selectivity.

  • Injection Volume: 1 µL.

  • Quantification: Internal standardization using the peak area of a characteristic ion of the analyte relative to a characteristic ion of the internal standard (e.g., this compound).

Visualizing the Workflow and Decision-Making Process

To further clarify the methodologies and the choice between them, the following diagrams illustrate the experimental workflow and the logical considerations for selecting either GC-FID or GC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Data Analysis Sample Sample Matrix Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction SPE Solid Phase Extraction Extraction->SPE Reconstitution Reconstitution in Solvent SPE->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation FID FID Detection GC_Separation->FID GC-FID Pathway MS MS Detection GC_Separation->MS GC-MS Pathway Data_Analysis_FID Data Analysis (FID) FID->Data_Analysis_FID Data_Analysis_MS Data Analysis (MS) MS->Data_Analysis_MS Decision_Tree Start Start: Need to quantify This compound Question1 Is unambiguous identification in a complex matrix required? Start->Question1 Question2 Is highest sensitivity (trace analysis) a primary requirement? Question1->Question2 No GC_MS Choose GC-MS Question1->GC_MS Yes Question3 Are budget and ease of use major constraints? Question2->Question3 No Question2->GC_MS Yes GC_FID Choose GC-FID Question3->GC_FID Yes Question3->GC_FID No (but sample is simple and well-characterized)

References

Ethyl Heptadecanoate: A Comparative Review of its Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl heptadecanoate, a C17:0 fatty acid ethyl ester, has carved a niche in research primarily as an internal standard for the quantitative analysis of fatty acid esters. Its utility stems from its structural similarity to endogenous fatty acid ethyl esters (FAEEs) and fatty acid methyl esters (FAMEs), coupled with its low natural abundance in most biological samples. This guide provides a comprehensive comparison of this compound's performance in its principal research application, alongside an exploration of its other uses and a discussion on the current understanding of its biological activity.

Application as an Internal Standard in Chromatography

This compound is frequently employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of FAEEs and FAMEs. FAEEs are recognized as reliable biomarkers of alcohol consumption, making their accurate measurement crucial in clinical and forensic toxicology.

Performance in Analytical Methods

The performance of analytical methods utilizing this compound as an internal standard has been well-documented. The following tables summarize the quantitative data from various studies.

Table 1: Performance of LC-MS/MS Methods for FAEE Analysis Using this compound as an Internal Standard

Analyte(s)MatrixLOD (nmol/g)LOQ (nmol/g)Recovery (%)Precision (%RSD)Reference
9 FAEEsMeconium0.01 - 0.080.02 - 0.2755 - 86-[1]
9 FAEEsMeconium0.8 - 7.5 (ng/g)5 - 25 (ng/g)89.1 - 1093.5 - 9.7[2]

Table 2: Performance of GC-MS Methods for FAEE and FAME Analysis Using this compound as an Internal Standard

Analyte(s)MatrixLODLOQLinearity (r²)Accuracy (%)Precision (%RSD)Reference
6 FAEEsWhole Blood5 - 50 ng/mL15 - 200 ng/mL> 0.99890.3 - 109.70.7 - 9.3 (intra-day), 3.4 - 12.5 (inter-day)[3]
FAEEsOlive Oil< 0.5 mg/kg< 0.5 mg/kg> 0.999-< 10 (repeatability), < 20 (reproducibility)[4]
Comparison with Alternative Internal Standards

Table 3: Qualitative Comparison of this compound and Deuterated Internal Standards

FeatureThis compound (Odd-Chain FAEE)Deuterated FAEEs (Stable Isotope-Labeled)
Principle Chemically similar to analytes, but with a different mass due to the odd carbon chain length. Not naturally present in high concentrations.Chemically identical to the analyte, but with a different mass due to isotopic labeling.
Co-elution Elutes close to the analytes of interest but is chromatographically separated.Ideally co-elutes with the corresponding non-labeled analyte.
Correction for Matrix Effects Can compensate for variations in extraction and injection, but may not fully account for ionization suppression/enhancement that is specific to the analyte's structure.Provides the most accurate correction for matrix effects as it behaves nearly identically to the analyte during ionization.
Cost Generally more cost-effective.Typically more expensive to synthesize.
Availability Readily available from various chemical suppliers.Availability may be limited for some specific FAEEs.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating research findings. The following are summaries of experimental protocols from studies utilizing this compound as an internal standard.

Protocol 1: LC-MS/MS for FAEEs in Meconium

This method was developed for the quantification of nine FAEEs in human meconium.

  • Sample Preparation:

    • Homogenize 100 mg of meconium with 1 mL of methanol containing this compound as the internal standard.

    • Add 2 mL of n-hexane, vortex, and centrifuge.

    • Collect the upper hexane layer and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase HPLC.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

Protocol 2: GC-MS for FAEEs in Whole Blood

This protocol describes a method for the analysis of six FAEEs in human whole blood.

  • Sample Preparation:

    • To 200 µL of whole blood, add this compound as the internal standard.

    • Perform a liquid-liquid extraction with a hexane/acetone mixture.

    • The hexane layer is directly injected into the GC-MS system.

  • GC-MS Analysis:

    • Gas Chromatography: A capillary column suitable for FAME analysis.

    • Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantification. Base ions such as m/z 67, 88, and 101 are monitored for this compound and other FAEEs.

Visualizations of Experimental Workflows

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis meconium Meconium Sample homogenize Homogenize with Methanol + this compound (IS) meconium->homogenize extract Liquid-Liquid Extraction (n-Hexane) homogenize->extract evaporate Evaporate Hexane extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis (ESI+, MRM) reconstitute->lcms data data lcms->data Data Acquisition & Quantification experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis blood Whole Blood Sample add_is Add this compound (IS) blood->add_is extract Liquid-Liquid Extraction (Hexane/Acetone) add_is->extract gcms GC-MS Analysis (EI, SIM) extract->gcms Inject Hexane Layer data data gcms->data Data Acquisition & Quantification

References

Safety Operating Guide

Personal protective equipment for handling Ethyl heptadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ethyl Heptadecanoate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for understanding its behavior and for safe handling.

PropertyValue
Physical State Solid (Crystal/Powder)[1]
Appearance White to almost white[1][2]
Molecular Formula C₁₉H₃₈O₂[2][3]
Molecular Weight 298.51 g/mol
Melting Point 27 - 29 °C
Boiling Point 200 °C at 1.3 kPa
Storage Temperature 0 - 8 °C is recommended for storage

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye Protection Safety glasses are required. A face shield should be used if there is a risk of splashing or dust generation.
Hand Protection Protective gloves, such as nitrile rubber gloves, must be worn.
Respiratory Protection A dust respirator is necessary, especially when handling the powder form or if dust is generated. Follow local and national regulations.
Body Protection A lab coat or protective clothing is required. Protective boots may be necessary depending on the scale of handling.

Operational Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a local exhaust system is recommended if dust or aerosols are likely to be generated.

  • Personal Hygiene: Wash hands and face thoroughly after handling the substance.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.

  • Dust Prevention: Prevent the dispersion of dust into the air.

Storage Protocol
  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dark, and dry place.

  • Incompatible Materials: Store away from oxidizing agents and other incompatible materials.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, get medical advice.
Ingestion Rinse the mouth with water. Seek medical advice if you feel unwell.
First Aider Protection Rescuers should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Accidental Release Measures
  • Personal Precautions: Wear the appropriate personal protective equipment as outlined above.

  • Containment: Keep unauthorized personnel away from the spill area. Prevent the product from entering drains.

  • Clean-up: Carefully sweep the spilled solid material into an airtight container, avoiding dust dispersion. Dispose of the collected material in accordance with local, state, and federal regulations.

Waste Disposal
  • Consult Regulations: Always consult and adhere to local, state, and federal regulations for chemical waste disposal.

  • Disposal Options:

    • If possible and permissible, recycle the material.

    • Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Visual Workflow Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_gather Gather Materials prep_vent->prep_gather handle_weigh Weigh this compound prep_gather->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon Proceed to Post-Handling disp_collect Collect Waste handle_transfer->disp_collect Generate Waste cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store in Designated Area disp_label Label Waste Container disp_collect->disp_label disp_label->disp_store disp_dispose Dispose via Approved Vendor disp_store->disp_dispose

Caption: Standard Operating Procedure for Handling this compound.

cluster_assessment Immediate Assessment cluster_response First Aid Response cluster_followup Follow-Up Actions start Exposure Incident Occurs assess_scene Assess Scene for Safety start->assess_scene assess_exposure Identify Exposure Route assess_scene->assess_exposure resp_inhalation Move to Fresh Air assess_exposure->resp_inhalation Inhalation resp_skin Remove Contaminated Clothing & Rinse Skin assess_exposure->resp_skin Skin Contact resp_eye Rinse Eyes with Water assess_exposure->resp_eye Eye Contact resp_ingestion Rinse Mouth & Seek Medical Advice assess_exposure->resp_ingestion Ingestion follow_medical Seek Medical Attention if Symptoms Persist resp_inhalation->follow_medical resp_skin->follow_medical resp_eye->follow_medical resp_ingestion->follow_medical follow_report Report Incident to Supervisor follow_medical->follow_report follow_document Document the Incident follow_report->follow_document

Caption: Emergency Response Workflow for this compound Exposure.

References

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